3-Bromo-4,5-difluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNICLVOHJWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717829 | |
| Record name | 3-Bromo-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244642-73-6 | |
| Record name | 3-Bromo-4,5-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-4,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 3-Bromo-4,5-difluorobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. The outlined process is a two-step sequence commencing with the regioselective bromination of 3,4-difluorobenzaldehyde, followed by the oxidation of the resulting aldehyde to the target carboxylic acid. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in their synthetic endeavors.
I. Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through the following two key transformations:
-
Bromination of 3,4-Difluorobenzaldehyde: The initial step involves the electrophilic aromatic substitution of 3,4-difluorobenzaldehyde with a brominating agent in the presence of a Lewis acid catalyst. The directing effects of the fluorine and aldehyde substituents guide the regioselective introduction of the bromine atom.
-
Oxidation of 3-Bromo-4,5-difluorobenzaldehyde: The intermediate aldehyde is subsequently oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, yielding the final product.
Caption: Proposed two-step synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 3,4-Difluorobenzaldehyde from o-Difluorobenzene
This procedure details the formylation of o-difluorobenzene to produce the starting material, 3,4-difluorobenzaldehyde.
Materials:
-
o-Difluorobenzene
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethyl methyl ether
-
Ice
-
Saturated potassium carbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 ml), add o-difluorobenzene (0.5 mol).
-
Cool the mixture in an ice bath and stir vigorously.
-
Add dichloromethyl methyl ether (0.75 mol) dropwise to the cooled mixture. A vigorous evolution of HCl gas will be observed as the reaction mixture turns orange-red.
-
After the addition is complete, continue stirring at room temperature for 15 minutes.
-
Decant the liquid phase of the reaction mixture into 500 ml of ice and water.
-
Wash the unreacted aluminum chloride residue with methylene chloride and add the washings to the ice-water mixture.
-
Transfer the mixture to a separatory funnel and shake until the methylene chloride layer turns green.
-
Wash the organic layer with a saturated potassium carbonate solution until it is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the dried solution to obtain 3,4-difluorobenzaldehyde. The boiling point is 70-74°C at 20 mmHg.[1]
Step 2: Synthesis of 3-Bromo-4,5-difluorobenzaldehyde (Proposed Method)
This proposed protocol for the bromination of 3,4-difluorobenzaldehyde is based on analogous reactions reported for similar substrates.[2][3]
Materials:
-
3,4-Difluorobenzaldehyde
-
65% Oleum
-
Iodine
-
Zinc bromide
-
Bromine
-
Toluene
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a four-necked flask equipped with an overhead stirrer, condenser, and thermometer, slowly add 65% Oleum.
-
Add a catalytic amount of iodine and stir the mixture under a nitrogen atmosphere for 5 minutes.
-
Add zinc bromide to the reaction mass and continue stirring for another 5 minutes.
-
Add 3,4-difluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.
-
After the addition is complete, stir the resulting mixture for 15 minutes.
-
Add bromine dropwise over a period of 3 hours, keeping the temperature below 30°C.
-
Heat the reaction mass to 40°C and maintain this temperature for 90 minutes, monitoring the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to 10°C and quench by slowly adding it to ice.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Wash the combined organic layers with water (3 x 100 mL).
-
Treat the organic layer with sodium thiosulfate solution to remove any unreacted bromine.
-
Wash the final organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Step 3: Synthesis of this compound
This procedure describes the oxidation of the intermediate aldehyde to the final carboxylic acid product. High yields for the oxidation of substituted benzaldehydes have been reported using phase transfer catalysis with potassium permanganate.[4]
Materials:
-
3-Bromo-4,5-difluorobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Non-polar solvent (e.g., toluene or ethyl acetate)
-
Sulfuric acid (for acidification)
-
Sodium bisulfite (for quenching excess permanganate)
Procedure:
-
Dissolve 3-Bromo-4,5-difluorobenzaldehyde in a non-polar solvent such as toluene or ethyl acetate.
-
Add the phase transfer catalyst to the solution.
-
Prepare an aqueous solution of potassium permanganate.
-
Add the potassium permanganate solution to the organic solution and stir the biphasic mixture vigorously.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
After the reaction is complete, quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with dilute sulfuric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
III. Quantitative Data
The following tables summarize the expected quantitative data for each step of the synthesis based on literature values for analogous reactions.
Table 1: Reactants and Expected Yield for the Synthesis of 3,4-Difluorobenzaldehyde [1]
| Reactant | Molecular Weight ( g/mol ) | Moles |
| o-Difluorobenzene | 114.09 | 0.5 |
| Aluminum chloride | 133.34 | 0.75 |
| Dichloromethyl methyl ether | 114.96 | 0.75 |
| Product | Molecular Weight ( g/mol ) | Expected Yield |
| 3,4-Difluorobenzaldehyde | 142.10 | Not specified |
Table 2: Reactants and Expected Yield for the Bromination of 3,4-Difluorobenzaldehyde (Proposed)
| Reactant | Molecular Weight ( g/mol ) | Moles |
| 3,4-Difluorobenzaldehyde | 142.10 | (To be determined) |
| Bromine | 159.81 | (To be determined) |
| Product | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 3-Bromo-4,5-difluorobenzaldehyde | 221.00 | ~97% (based on analogous reactions)[2] |
Table 3: Reactants and Expected Yield for the Oxidation to this compound
| Reactant | Molecular Weight ( g/mol ) | Moles |
| 3-Bromo-4,5-difluorobenzaldehyde | 221.00 | (To be determined) |
| Potassium permanganate | 158.03 | (Excess) |
| Product | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | 237.00 | >90%[4][5] |
IV. Logical Relationships in the Synthesis
The successful synthesis of this compound is contingent on the precise execution of each step and the interplay of various factors.
Caption: Logical flow of the synthesis highlighting key dependencies.
References
- 1. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 2. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 3-Bromo-4,5-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4,5-difluorobenzoic acid (CAS No. 1244642-73-6). Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents a detailed analysis of a structurally similar compound, 3-Bromo-4-fluorobenzoic acid, for comparative purposes. The methodologies described herein are standard protocols applicable to the analysis of this compound.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-4-fluorobenzoic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.34 | m | - | Ar-H |
| 8.07 | m | - | Ar-H |
| 7.23 | m | - | Ar-H |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-4-fluorobenzoic acid
| Chemical Shift (δ) ppm | Assignment |
| 170.2 | C=O |
| 162.7 (d, J = 256.2 Hz) | C-F |
| 136.1 (d, J = 1.7 Hz) | Ar-C |
| 131.5 (d, J = 8.8 Hz) | Ar-C |
| 126.7 (d, J = 3.5 Hz) | Ar-C |
| 116.7 (d, J = 23.1 Hz) | Ar-C |
| 109.5 (d, J = 21.8 Hz) | C-Br |
Solvent: CDCl₃, Instrument Frequency: 101 MHz[1]
Table 3: ¹⁹F NMR Spectroscopic Data for 3-Bromo-4-fluorobenzoic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -98.11 | td | 7.2, 5.2 |
Solvent: CDCl₃, Instrument Frequency: 376 MHz[1]
Table 4: Mass Spectrometry Data for 3-Bromo-4-fluorobenzoic acid
| m/z | Interpretation |
| 216.8 | [M-H]⁻ |
Ionization Method: Electrospray Ionization (ESI), Negative Mode[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generally applicable for the analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity. Key parameters include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of different types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
¹⁹F NMR: Given the presence of fluorine atoms, a ¹⁹F NMR spectrum is essential. This experiment is highly sensitive and provides information about the chemical environment of the fluorine atoms.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[3]
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used. The ATR crystal is typically diamond or zinc selenide.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum of the sample is then recorded.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch of the carboxylic acid, C-Br stretch, C-F stretch, and aromatic C-H and C=C stretches).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.[4]
-
Instrumentation: A mass spectrometer equipped with an ESI source is used. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which shows the relative abundance of ions as a function of their m/z ratio. Both positive and negative ion modes can be used to obtain comprehensive information.
Visualizations
The following diagrams illustrate a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Generalized workflow for spectroscopic analysis of a solid organic compound.
Caption: Relationship between molecular properties and spectroscopic techniques.
References
Spectroscopic Analysis of 3-Bromo-4,5-difluorobenzoic Acid: A Technical Overview
Disclaimer: Despite a comprehensive search of publicly available scientific databases and resources, specific experimental ¹H NMR and ¹³C NMR data for 3-Bromo-4,5-difluorobenzoic acid could not be located. This technical guide will therefore present a detailed analysis of the closely related analogue, 3-Bromo-4-fluorobenzoic acid , to provide researchers, scientists, and drug development professionals with a relevant and illustrative spectroscopic dataset. The methodologies and data interpretation provided herein are intended to serve as a valuable reference for the analysis of similar halogenated benzoic acid derivatives.
Summary of NMR Data for 3-Bromo-4-fluorobenzoic acid
The following tables summarize the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-4-fluorobenzoic acid. This information is critical for the structural elucidation and purity assessment of this compound.
Table 1: ¹H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.34 | multiplet | H-2 |
| 8.07 | multiplet | H-6 |
| 7.23 | multiplet | H-5 |
Table 2: ¹³C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid
| Chemical Shift (δ) ppm | Coupling Constant (J, Hz) | Assignment |
| 170.2 | - | C=O (Carboxylic Acid) |
| 162.7 | d, J = 256.2 | C-4 |
| 136.1 | d, J = 1.7 | C-2 |
| 131.5 | d, J = 8.8 | C-6 |
| 126.7 | d, J = 3.5 | C-1 |
| 116.7 | d, J = 23.1 | C-5 |
| 109.5 | d, J = 21.8 | C-3 |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following section details a representative experimental protocol for obtaining ¹H and ¹³C NMR spectra of halogenated benzoic acid derivatives, based on reported methodologies for similar compounds.[1]
Sample Preparation:
-
Dissolution: Approximately 10-20 mg of the sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry vial.
-
Homogenization: The mixture is gently agitated or sonicated to ensure complete dissolution of the sample.
-
Transfer: The resulting solution is transferred to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter that could affect the magnetic field homogeneity, the pipette may be plugged with a small amount of glass wool.
-
Standard: A small quantity of an internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed for data acquisition.
-
Solvent: Chloroform-d (CDCl₃) is a commonly used solvent.[2]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are typically accumulated to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as used for ¹H NMR is utilized.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.[2]
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-5 second relaxation delay is employed to ensure quantitative signal intensities, particularly for quaternary carbons.
-
Molecular Structure and NMR Assignments
The chemical structure of 3-Bromo-4-fluorobenzoic acid is presented below, with atoms numbered to correspond with the assignments in the NMR data tables.
Caption: Molecular structure of 3-Bromo-4-fluorobenzoic acid with atom numbering for NMR correlation.
References
Mass Spectrometry Analysis of 3-Bromo-4,5-difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4,5-difluorobenzoic acid (C7H3BrF2O2). The document outlines expected fragmentation patterns, detailed experimental protocols for analysis, and quantitative data to support researchers in the fields of analytical chemistry, drug discovery, and materials science.
Introduction
This compound is a halogenated aromatic carboxylic acid of interest in synthetic chemistry and as a building block in the development of novel pharmaceutical compounds and other advanced materials. Mass spectrometry is a critical analytical technique for the characterization of this and related molecules, providing essential information on molecular weight, purity, and structural features. This guide details the expected behavior of this compound under common mass spectrometry conditions.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation behavior can be reliably predicted based on the analysis of structurally similar compounds, such as other halogenated benzoic acids. The key predicted mass spectrometry data are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C7H3BrF2O2 | Calculation |
| Molecular Weight | 236.93 g/mol | Calculation |
| Exact Mass | 235.9283 u | Calculation |
| Primary Ionization Mode | Electrospray Ionization (ESI) | Analogous Compounds |
| Expected Primary Ion (Negative Mode) | [M-H]⁻ at m/z 234.9210 | Analogous Compounds |
| Expected Primary Ion (Positive Mode) | [M+H]⁺ at m/z 236.9356 | Analogous Compounds |
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to proceed through characteristic pathways for aromatic carboxylic acids, primarily involving the carboxyl group and the halogen substituents. The predicted major fragmentation pathways are outlined below.
Electrospray Ionization (ESI-MS)
In negative ion mode ESI-MS, the parent ion will be the deprotonated molecule, [M-H]⁻. Subsequent fragmentation (MS/MS) is predicted to involve the loss of carbon dioxide (CO2), and potentially the loss of a bromine radical.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 234.9 | 190.9 | CO2 (44 Da) |
| 234.9 | 155.9 | Br (79 Da) |
| 190.9 | 111.9 | Br (79 Da) |
Electron Ionization (EI-MS)
Under the higher energy conditions of Electron Ionization (EI), more extensive fragmentation is anticipated. The molecular ion peak may be observed, but significant fragmentation is expected.
| Fragment Ion Description | Predicted m/z |
| Molecular Ion [M]⁺˙ | 236/238 |
| Loss of hydroxyl radical [M-OH]⁺ | 219/221 |
| Loss of carboxyl group [M-COOH]⁺ | 191/193 |
| Loss of bromine radical [M-Br]⁺ | 157 |
| Benzoyl cation derivative [M-Br-CO]⁺ | 129 |
Note: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Sample Preparation for ESI-MS
-
Solvent Selection: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with reverse-phase chromatography, typically a mixture of water and methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
MS Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to induce fragmentation and observe the characteristic neutral losses.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required for optimal chromatographic performance.
-
Derivatization (Esterification): React the carboxylic acid with a methylating agent such as diazomethane or by heating with methanol and a catalytic amount of acid (e.g., sulfuric acid).
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280-300 °C and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-450.
Visualizations
The following diagrams illustrate the proposed mass spectrometry workflow and fragmentation pathway for this compound.
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
A Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 3-Bromo-4,5-difluorobenzoic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-4,5-difluorobenzoic acid. While a publicly available experimental spectrum for this specific compound is not readily accessible, this document provides a comprehensive interpretation based on the well-established characteristic absorption frequencies of its constituent functional groups. The guide outlines standard experimental protocols for acquiring such a spectrum and presents the anticipated data in a clear, structured format for reference in drug development and chemical research.
Molecular Structure and Expected Vibrational Modes
This compound (C₇H₃BrF₂O₂) is a polysubstituted aromatic carboxylic acid. Its structure comprises a benzene ring substituted with a carboxylic acid group, a bromine atom, and two fluorine atoms. The FTIR spectrum is expected to be complex, showing characteristic absorption bands corresponding to the vibrations of these functional groups. The key vibrational modes include:
-
O-H stretching from the carboxylic acid group.
-
C=O stretching from the carbonyl in the carboxylic acid.
-
C-O stretching and O-H bending from the carboxylic acid.
-
Aromatic C-H stretching and C=C ring stretching .
-
C-F stretching from the two fluorine substituents.
-
C-Br stretching from the bromine substituent.
-
Out-of-plane (oop) C-H bending , which is indicative of the substitution pattern on the aromatic ring.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic absorption bands for this compound. These wavenumbers are based on typical frequency ranges for the respective functional groups in similar molecular environments.[1][2][3][4]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Very Broad, Strong | O-H Stretch (hydrogen-bonded dimer) | Carboxylic Acid |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (carbonyl) | Carboxylic Acid |
| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1475 - 1400 | Medium | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Strong, Broad | C-O Stretch (coupled with O-H bend) | Carboxylic Acid |
| 1300 - 1100 | Strong | C-F Stretch | Aryl Fluoride |
| 960 - 900 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |
| 900 - 675 | Medium to Strong | C-H Bend (out-of-plane) | Aromatic Ring |
| 700 - 500 | Medium to Weak | C-Br Stretch | Aryl Bromide |
Experimental Protocols for FT-IR Spectrum Acquisition
To obtain a high-quality infrared spectrum of a solid sample like this compound, several standard methods can be employed. Attenuated Total Reflectance (ATR) is the most common and convenient technique, while the Potassium Bromide (KBr) pellet method is a traditional alternative.[2][5]
Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR spectroscopy is a widely used technique due to its minimal sample preparation and speed.[6][7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.[5][6]
-
Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., air, CO₂, water vapor). This background will be automatically subtracted from the sample spectrum.[7]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams of the sample are required.[8]
-
Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[5]
-
Data Acquisition: Collect the FT-IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7]
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue to prevent cross-contamination.[6]
Method 2: Potassium Bromide (KBr) Pellet Technique
This transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent KBr.[5][9]
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle. The mixture should be ground to a fine, consistent powder to minimize light scattering.[5][10]
-
Pellet Formation: Transfer the powdered mixture into a pellet die. Place the die into a hydraulic press and apply several tons of pressure for a few minutes. This will form a thin, transparent or translucent pellet.[9]
-
Data Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the spectrum using similar instrument parameters as for the ATR method. A background scan of the empty sample compartment should be performed beforehand.
-
Post-Analysis: The KBr pellet can be discarded after analysis. The pellet die should be cleaned meticulously.
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting an FT-IR spectrum follows a logical progression from sample handling to final structural confirmation. The diagram below illustrates this workflow.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
The infrared spectrum of this compound is expected to provide clear evidence of its key structural features. The very broad O-H absorption and strong C=O stretch are definitive markers for the carboxylic acid group.[1][11] The presence of the aromatic ring is confirmed by C=C and aromatic C-H stretching vibrations. Furthermore, strong absorptions in the 1300-1100 cm⁻¹ region for C-F bonds and a weaker band in the fingerprint region for the C-Br bond would complete the structural verification. The experimental protocols and predictive data provided in this guide serve as a robust resource for the analysis and identification of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. proprep.com [proprep.com]
An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzoic Acid for Researchers and Drug Development Professionals
Introduction: 3-Bromo-4,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the benzoic acid core, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and its applications in drug discovery.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1244642-73-6 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [1][2] |
| Melting Point | >266 °C | [1] |
| Boiling Point | Data not available | Predicted values for similar compounds are in the range of 280-310 °C. |
| Density | Data not available | Predicted values for similar compounds are in the range of 1.7-1.9 g/cm³. |
| pKa | Data not available | Predicted pKa values for similar brominated and fluorinated benzoic acids are typically in the range of 2.7-3.8. |
| Solubility | Data not available | Expected to be sparingly soluble in water and soluble in organic solvents like methanol, ethanol, and acetone. |
| Appearance | Off-white to white powder | [3] |
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbons attached to the halogens and the carboxylic acid group will show characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing valuable structural information.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected around 2500-3300 cm⁻¹. C-Br and C-F stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, based on established organic chemistry principles and procedures for similar compounds, the following methodologies can be proposed.
Synthesis
A plausible synthetic route to this compound could involve the bromination of a difluorobenzoic acid precursor. A general procedure, adapted from the synthesis of similar halogenated benzoic acids, is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential workflow for the synthesis and purification of this compound.
Purification
Purification of the crude product is crucial to remove any unreacted starting materials or by-products.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at all temperatures. A mixed solvent system, such as ethanol and water, is often effective.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective in separating the desired product from impurities.
Analysis
The purity and identity of this compound can be confirmed using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) would be suitable for assessing purity. Detection can be achieved using a UV detector, monitoring at a wavelength around 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) is typically required. This can be achieved by reacting the acid with a methylating agent such as diazomethane or by Fischer esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned in the spectral data section, ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of the final product.
Applications in Drug Development
This compound is a valuable building block in the design and synthesis of pharmacologically active molecules. Its utility is particularly prominent in the burgeoning field of targeted protein degradation .
Role as a "Protein Degrader Building Block"
This compound is often utilized in the construction of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound moiety can be incorporated into the structure of a PROTAC in several ways:
-
As a linker component: The carboxylic acid group can be functionalized to connect the target-binding ligand and the E3 ligase-binding ligand.
-
As part of the E3 ligase ligand: The substituted phenyl ring can serve as a scaffold for building ligands that bind to E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.
The fluorine atoms can enhance the binding affinity of the ligand to its target protein and improve the overall pharmacokinetic properties of the PROTAC, such as metabolic stability and cell permeability.
General Mechanism of PROTACs
The following diagram illustrates the general mechanism of action for a PROTAC, a key application area for this compound as a building block.
PROTAC Mechanism of Action
Caption: General mechanism of targeted protein degradation by a PROTAC molecule.
While specific signaling pathways directly modulated by PROTACs containing a this compound moiety are proprietary to the drug discovery programs developing them, the general principle involves the targeted removal of a protein that is a key driver in a particular disease pathway. This could include, for example, the degradation of a kinase involved in a cancer signaling cascade or a misfolded protein implicated in a neurodegenerative disease.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for rigorous, experimentally validated data. Researchers should always consult primary literature and validated sources for the most accurate and up-to-date information. Predicted values should be used with caution and are not a replacement for experimental determination.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-4,5-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this guide combines theoretical principles with established methodologies for characterizing analogous aromatic carboxylic acids.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and manufacturing settings.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |
| Molecular Weight | 237.00 g/mol | [2][3] |
| CAS Number | 1244642-73-6 | [1][2][3] |
| Melting Point | >266 °C (decomposes) | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
Table 1: Physicochemical Properties of this compound
Solubility Profile
General Solubility Characteristics:
-
Aqueous Solubility: Carboxylic acids exhibit pH-dependent solubility in aqueous solutions. In neutral water, the solubility is expected to be low due to the hydrophobic nature of the bromodifluorophenyl group.[4] As the pH increases, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble. Conversely, in acidic solutions, the equilibrium will shift towards the protonated, less soluble form.[4]
-
Organic Solvent Solubility: this compound is expected to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and acetone.[5] The presence of the polar carboxylic acid group facilitates interaction with these solvents. Solubility in non-polar solvents like hexanes or toluene is likely to be limited.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the aqueous and organic solvent solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffered solutions at various pH values, methanol, ethanol, acetonitrile)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage, handling, and use in multi-step syntheses.
General Stability:
-
Thermal Stability: The compound has a high melting point with decomposition, suggesting good thermal stability at ambient temperatures.[1] However, at elevated temperatures, degradation can be expected. Studies on similar perfluorinated carboxylic acids indicate that thermal decomposition can occur through complex reaction pathways.[6][7]
-
Hydrolytic Stability: As a carboxylic acid, it is generally stable to hydrolysis. However, under extreme pH and high-temperature conditions, degradation may occur.
-
Photostability: Halogenated aromatic compounds can be susceptible to photodegradation.[8][9] Exposure to light, particularly UV radiation, could potentially lead to dehalogenation or other degradation pathways.
-
Oxidative Stability: The molecule may be susceptible to oxidation, a common degradation pathway for many organic compounds.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to understand the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[10][11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a hydrogen peroxide solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C, 105 °C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
-
Handling and Storage
Based on the available safety data, the following handling and storage procedures are recommended to maintain the integrity of this compound.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[13]
Conclusion
While specific quantitative data for the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By applying the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to ensure the effective and safe use of this important pharmaceutical intermediate. The principles of forced degradation are particularly crucial for identifying potential impurities that may arise during synthesis, formulation, and storage, thereby ensuring the quality and safety of the final drug product.
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1244642-73-6 | this compound - Capot Chemical [capotchem.com]
- 4. quora.com [quora.com]
- 5. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 9. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
3-Bromo-4,5-difluorobenzoic acid CAS number 1244642-73-6
An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzoic Acid (CAS: 1244642-73-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its primary applications, particularly as a versatile building block in the synthesis of complex molecules for drug discovery, including its role in the development of protein degraders. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.
Physicochemical and Structural Data
This compound is a substituted benzoic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and two fluorine atoms—on the aromatic ring imparts unique reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 1244642-73-6 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [2] |
| Melting Point | >266 °C (literature) | [1] |
| Purity (Typical) | ≥ 97% | [2] |
| Appearance | White to off-white solid | |
| Storage | Room Temperature | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
While specific synthetic preparations for this compound are not extensively published, a viable and common route involves the directed ortho-lithiation and subsequent carboxylation of a suitable precursor, such as 1-bromo-2,3-difluorobenzene.
Experimental Protocol: A Representative Synthesis
This protocol describes a plausible method based on established organometallic chemistry principles.
Objective: To synthesize this compound from 1-bromo-2,3-difluorobenzene.
Reagents and Materials:
-
1-bromo-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-bromo-2,3-difluorobenzene and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored for completion (typically 1-2 hours) by TLC or GC-MS analysis of quenched aliquots.
-
Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice pellets in excess. The mixture is allowed to slowly warm to room temperature, permitting the sublimation of excess CO₂.
-
Workup: Once at room temperature, the reaction is quenched with 3 M HCl.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic Characterization (Expected)
While experimental spectra are not widely available, the following table summarizes the expected spectroscopic characteristics based on the compound's structure. Researchers should confirm identity using their own analytical data.
| Technique | Expected Features |
| ¹H NMR | A single signal in the aromatic region (approx. 7.5-8.5 ppm), likely a doublet of doublets (dd) due to coupling with the two fluorine atoms. |
| ¹³C NMR | Seven distinct signals are expected. Carbons bonded to fluorine will appear as doublets with large C-F coupling constants. The carboxyl carbon signal will be downfield (>165 ppm). |
| ¹⁹F NMR | Two distinct signals in the typical aryl-fluoride region, each appearing as a doublet due to F-F coupling. |
| IR (Infrared) | Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ will show a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a highly functionalized building block for creating more complex molecules.
Versatile Chemical Intermediate
The three functional groups offer orthogonal reactivity:
-
Carboxylic Acid: Enables amide bond formation, esterification, or reduction to an alcohol.
-
Bromo Group: Serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Fluoro Groups: Enhance metabolic stability, improve membrane permeability, and can modulate the acidity (pKa) of the carboxylic acid and the electronic properties of the aromatic ring.
Role as a Protein Degrader Building Block
This compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This molecule can be chemically elaborated to form part of the E3 ligase ligand or the linker component of a PROTAC.
Caption: How this compound serves as a precursor in PROTACs.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
This compound (CAS: 1244642-73-6) is a high-value chemical intermediate for research and development. Its trifunctional nature provides synthetic chemists with a versatile platform for constructing novel and complex molecular architectures. Its documented application as a building block for protein degraders highlights its relevance in modern drug discovery, particularly in the development of new therapeutic modalities targeting protein degradation pathways.
References
Reactivity of the carboxylic acid group in 3-Bromo-4,5-difluorobenzoic acid
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3-Bromo-4,5-difluorobenzoic Acid
Introduction
This compound is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] The strategic placement of a bromine atom and two fluorine atoms on the benzoic acid core imparts unique electronic properties that modulate the reactivity of both the aromatic ring and the carboxylic acid functional group. This guide focuses on the reactivity of the carboxylic acid moiety, providing a technical overview for researchers, scientists, and drug development professionals. Understanding these reactions is crucial for the effective use of this building block in the synthesis of complex target molecules.
The reactivity of the carboxylic acid group is significantly influenced by the strong electron-withdrawing inductive effects of the fluorine and bromine substituents.[4] This electronic influence enhances the electrophilicity of the carbonyl carbon, making the carboxylic acid more susceptible to nucleophilic attack compared to unsubstituted benzoic acid.[4][5] Consequently, this compound readily participates in a variety of transformations typical of carboxylic acids, often under milder conditions or with improved yields.
Key Reactions and Mechanisms
The carboxylic acid group of this compound is a versatile handle for a range of chemical transformations, including esterification, amide bond formation, reduction to the corresponding alcohol, and conversion to the more reactive acyl halide.
Esterification
Esterification is a fundamental reaction for modifying the carboxylic acid group, often to enhance a molecule's lipophilicity or to serve as a protecting group. The increased electrophilicity of the carbonyl carbon in this compound facilitates this transformation.
-
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., concentrated H₂SO₄). The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed.[6][7]
-
Steglich Esterification : For sensitive substrates or when milder conditions are required, the Steglich esterification is employed. This method uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[7]
-
Mitsunobu Reaction : This reaction allows for the esterification of phenols or alcohols under neutral conditions, using a phosphine (e.g., triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
Amide Bond Formation
The formation of amides is one of the most critical reactions in drug development, as the amide bond is a key structural feature in a vast number of pharmaceuticals.[9] this compound can be efficiently coupled with a wide range of primary and secondary amines using various activating agents and coupling reagents.
-
Carbodiimide-Mediated Coupling : Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC are widely used.[10] These reactions are often carried out in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions, such as racemization in chiral substrates.[11]
-
Uronium/Aminium and Phosphonium Salt Reagents : More advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high yields and are suitable for challenging couplings, including those involving sterically hindered amines or electron-deficient acids.
Reduction to Primary Alcohol
The carboxylic acid group can be reduced to the corresponding primary alcohol, (3-Bromo-4,5-difluoro)benzyl alcohol. This transformation is valuable for accessing a different class of intermediates.
-
Borane Reagents : Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are highly effective and chemoselective for the reduction of carboxylic acids.[12][13][14] They exhibit excellent functional group tolerance, leaving esters, ketones, and halogens intact.[15]
-
Lithium Aluminum Hydride (LiAlH₄) : While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is less selective than borane and will also reduce other carbonyl-containing functional groups.[14]
Conversion to Acyl Halides
For subsequent reactions requiring a more reactive acylating agent, this compound can be converted into its corresponding acyl chloride or bromide. Acyl halides are highly reactive intermediates used in Friedel-Crafts acylation, esterification with sterically hindered alcohols, and other nucleophilic acyl substitution reactions.[16]
-
Thionyl Chloride (SOCl₂) : Reacting the carboxylic acid with thionyl chloride, often with a catalytic amount of DMF, is a common and effective method to produce the acyl chloride.[17]
-
Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another reagent used for this transformation, typically under milder conditions than thionyl chloride.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the key transformations of substituted benzoic acids. While specific yields for this compound may vary, these values provide a general benchmark for what can be expected.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature | Typical Time (h) | Typical Yield (%) |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux | 4 - 10 | 85 - 95[7][18] |
| Amide Coupling (EDC/HOBt) | Amine, EDC, HOBt, DIPEA | DCM or DMF | 0 °C to RT | 12 - 24 | 75 - 95[11] |
| Reduction to Alcohol | BH₃-THF or BH₃-SMe₂ | THF | 0 °C to RT | 2 - 6 | 80 - 95[12][14] |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Toluene or DCM | Reflux | 1 - 3 | >90[17] |
Experimental Protocols
Protocol 1: Fischer Esterification (Synthesis of Methyl 3-Bromo-4,5-difluorobenzoate)
-
Setup : In a round-bottomed flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition : Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction : Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.[7][18]
Protocol 2: EDC/HOBt Mediated Amide Coupling
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq).
-
Solvent : Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition : Cool the reaction mixture to 0 °C in an ice bath. Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), followed by the slow addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq).[11]
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 3: Reduction with Borane-THF
-
Setup : In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition : Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃-THF, typically 1M in THF, ~2-3 eq) dropwise.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Work-up : Remove the solvents under reduced pressure. Add 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic extracts with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.[12]
Protocol 4: Synthesis of 3-Bromo-4,5-difluorobenzoyl Chloride
-
Setup : Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition : Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), and a catalytic amount of DMF (1-2 drops).
-
Reaction : Heat the mixture to reflux (approximately 80-90 °C) for 1-3 hours. The reaction is typically complete when gas evolution (SO₂ and HCl) ceases and a clear solution is obtained.
-
Isolation : Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
Product : The resulting crude 3-Bromo-4,5-difluorobenzoyl chloride is often of sufficient purity to be used directly in the next step.[17]
Visualizations
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1244642-73-6|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Borane Reagents [organic-chemistry.org]
- 14. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 15. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. prepchem.com [prepchem.com]
- 18. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Effects of Fluorine and Bromine on the Benzene Ring
Introduction
The substitution of hydrogen with halogen atoms on a benzene ring profoundly alters its electronic properties, reactivity, and potential for intermolecular interactions. For drug development professionals, a nuanced understanding of these electronic effects is critical for designing molecules with desired properties, such as binding affinity, metabolic stability, and bioavailability. Fluorine and bromine, while both halogens, exert distinct electronic influences on the benzene ring due to the interplay of two fundamental phenomena: the inductive effect and the resonance effect. This guide provides a detailed examination of these effects, supported by quantitative data, experimental methodologies, and visual representations to facilitate a comprehensive understanding.
Core Principles: Inductive and Resonance Effects
The net electronic influence of a substituent on a benzene ring is a balance between its inductive and resonance effects.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the benzene ring. Both fluorine and bromine are more electronegative than carbon, causing them to withdraw electron density from the ring. This is known as a negative inductive effect (-I). The strength of the inductive effect correlates with electronegativity and decreases with distance. Fluorine is the most electronegative element, and thus, its -I effect is stronger than that of bromine.[1][2][3][4][5]
-
Resonance Effect (+R): Also known as the mesomeric effect, this involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the benzene ring.[1][2][5][6] This donation of electron density is termed a positive resonance effect (+R). This effect primarily increases the electron density at the ortho and para positions. For the resonance effect to be significant, there must be effective overlap between the p-orbitals of the substituent and the p-orbitals of the benzene ring's carbon atoms.[7] Fluorine's 2p orbitals overlap more effectively with carbon's 2p orbitals compared to the larger 4p orbitals of bromine.[6][7] Consequently, fluorine has a more pronounced +R effect than bromine.
For both fluorine and bromine, the electron-withdrawing inductive effect (-I) is stronger than the electron-donating resonance effect (+R).[1][5][8] This results in an overall deactivation of the benzene ring towards electrophilic attack compared to unsubstituted benzene. However, the resonance effect, by enriching the ortho and para positions with electron density, directs incoming electrophiles to these positions.[1][2][8]
Quantitative Analysis of Electronic Effects
The electronic influence of fluorine and bromine can be quantified using Hammett substituent constants and by measuring their impact on reaction rates and acidity.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the electronic effect of a substituent. The substituent constant (σ) is a measure of the electronic effect of a substituent in the meta (σₘ) or para (σₚ) position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) |
| Fluorine | +0.062 | +0.337 |
| Bromine | +0.232 | +0.393 |
| Data sourced from Wikipedia's compilation of Hammett constants.[9] |
The positive values for both fluorine and bromine confirm their net electron-withdrawing nature.
Impact on Reaction Rates: Electrophilic Aromatic Substitution
The deactivating nature of fluorine and bromine is evident in the reduced rates of electrophilic aromatic substitution (EAS) compared to benzene.
| Substrate | Relative Rate of Nitration (Benzene = 1) |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 |
| Bromobenzene | 0.06 |
| Data is illustrative of typical relative rates.[8] |
Fluorobenzene reacts faster than bromobenzene in this specific electrophilic substitution, which can be attributed to the stronger electron-donating resonance effect of fluorine partially offsetting its strong inductive effect.[6]
Impact on Acidity: Substituted Benzoic Acids
The electronic effects of fluorine and bromine also influence the acidity of substituted benzoic acids, which is quantified by the pKa value (a lower pKa indicates a stronger acid).
| Compound | pKa (at 25°C) |
| Benzoic Acid | 4.20 |
| 4-Fluorobenzoic Acid | 4.14 |
| 4-Bromobenzoic Acid | 3.97 |
| 3-Fluorobenzoic Acid | 3.86 |
| 3-Bromobenzoic Acid | 3.86 |
| 2-Fluorobenzoic Acid | 3.27 |
| 2-Bromobenzoic Acid | 2.84 |
| Data compiled from various sources.[10] |
In the para position, the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect, leading to a smaller increase in acidity compared to the meta position, where the resonance effect is minimal.[10] The unusually high acidity of the ortho isomers is a result of the "ortho effect," a combination of steric and electronic factors.[10]
Influence on Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
As established, both fluorine and bromine deactivate the benzene ring to EAS but are ortho, para-directing. The directing effect can be visualized by examining the resonance structures of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.
Caption: Resonance stabilization of intermediates in EAS.
For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the halogen atom. This extra resonance contributor, although placing a positive charge on an electronegative atom, helps to stabilize the intermediate.[11] In contrast, for meta attack, the positive charge is never adjacent to the halogen, precluding this additional stabilization.
Nucleophilic Aromatic Substitution (SNAr)
Generally, unactivated halobenzenes like fluorobenzene and bromobenzene are resistant to nucleophilic aromatic substitution via the common addition-elimination mechanism, which requires strong electron-withdrawing groups (ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer intermediate.[12][13] However, under harsh conditions with a very strong base (like sodium amide, NaNH₂), substitution can proceed through an elimination-addition mechanism involving a highly reactive "benzyne" intermediate.[12][14][15]
Caption: The elimination-addition (benzyne) pathway for SNAr.
Acidity of Halogenated Benzoic Acids
The electronic effects of fluorine and bromine directly impact the stability of the carboxylate anion formed upon deprotonation of a benzoic acid. Electron-withdrawing groups stabilize the negative charge, thereby increasing acidity.
Caption: Competing electronic effects on the acidity of halobenzoic acids.
The inductive effect, which stabilizes the conjugate base, is the dominant factor, making all halobenzoic acids more acidic than benzoic acid itself.[10] This effect is strongest at the ortho position and diminishes with distance. The resonance effect, which is destabilizing, is most prominent at the para position.
Experimental Protocols
Determination of Hammett Constants via pKa Measurement
Objective: To determine the Hammett substituent constant (σ) for a fluorine or bromine substituent by measuring the pKa of the corresponding substituted benzoic acid.
Methodology:
-
Preparation of Solutions: Prepare standardized aqueous solutions of sodium hydroxide (NaOH, ~0.05 M) and solutions of benzoic acid, and the meta- or para- substituted fluorobenzoic and bromobenzoic acids in a suitable solvent mixture (e.g., 70:30 ethanol:water) at a known concentration (e.g., 0.01 M).[16]
-
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration:
-
Pipette a precise volume (e.g., 25.00 mL) of one of the acid solutions into a beaker.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.[16]
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
-
Calculation of σ: Use the Hammett equation, σ = pKₐ (benzoic acid) - pKₐ (substituted benzoic acid), since ρ is defined as 1.00 for the ionization of benzoic acids in water at 25°C.[16][17]
Caption: Workflow for the experimental determination of pKa.
Spectroscopic Analysis of Electron Density
Objective: To qualitatively assess the electron density at different positions on the benzene ring using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation: Prepare solutions of fluorobenzene and bromobenzene in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum for each compound.
-
Protons in electron-rich environments are shielded and appear at a lower chemical shift (upfield), while protons in electron-poor environments are deshielded and appear at a higher chemical shift (downfield).
-
In both fluorobenzene and bromobenzene, the ortho and para protons will appear at a slightly lower chemical shift compared to what would be expected from the inductive effect alone, indicating the influence of the +R effect.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum for each compound.
-
The chemical shifts of the carbon atoms directly correlate with the local electron density.
-
The carbon atom attached to the halogen (ipso-carbon) will be significantly deshielded. The ortho and para carbons will be more shielded than the meta carbon, providing clear evidence for the electron-donating resonance effect at these positions.
-
Conclusion
The electronic effects of fluorine and bromine on a benzene ring are a result of a delicate balance between a dominant, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect. This competition leads to an overall deactivation of the ring towards electrophilic attack while directing incoming electrophiles to the ortho and para positions. These principles have profound implications for chemical reactivity, acidity, and the rational design of molecules in medicinal chemistry and materials science. A thorough grasp of these concepts, supported by quantitative data and an understanding of the experimental methods used to probe them, is indispensable for professionals in these fields.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Khan Academy [khanacademy.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Video: Nucleophilic Aromatic Substitution: Elimination–Addition [jove.com]
- 16. web.viu.ca [web.viu.ca]
- 17. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
Methodological & Application
Application Notes: 3-Bromo-4,5-difluorobenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-difluorobenzoic acid (CAS No. 1244642-73-6) is a valuable halogenated aromatic building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, provides multiple reaction sites for diversification and the introduction of desired physicochemical properties. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, making it amenable to various chemical transformations. This compound is notably listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
| Property | Value |
| CAS Number | 1244642-73-6 |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a range of bioactive molecules, including but not limited to:
-
PROTACs: As a key fragment for the construction of linkers and warheads in PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.
-
GPR119 Agonists: The difluorophenyl moiety is a common feature in GPR119 agonists, which are investigated for the treatment of type 2 diabetes and obesity.
-
NaV1.7 Inhibitors: Selective inhibitors of the NaV1.7 sodium channel are sought after as non-opioid analgesics, and fluorinated aromatic compounds are frequently employed in their design.
The reactivity of this compound is primarily centered around three key transformations:
-
Amide Coupling: The carboxylic acid functionality is readily converted to amides, a common linkage in many pharmaceutical agents.
-
Suzuki Coupling: The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
-
Nucleophilic Aromatic Substitution (SNA_r): The bromine atom can be displaced by various nucleophiles, facilitated by the activating effect of the adjacent fluorine atoms.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis.
Protocol 1: Amide Coupling via Acyl Chloride Formation
This two-step protocol describes the formation of an amide bond by first converting the carboxylic acid to a more reactive acyl chloride.
Step 1: Synthesis of 3-Bromo-4,5-difluorobenzoyl chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-Bromo-4,5-difluorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation with a Primary Amine
-
Materials:
-
3-Bromo-4,5-difluorobenzoyl chloride (from Step 1) (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a separate flask, dissolve the primary amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-Bromo-4,5-difluorobenzoyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
-
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| This compound | Benzylamine | N-Benzyl-3-bromo-4,5-difluorobenzamide | 85-95% |
| This compound | Aniline | N-Phenyl-3-bromo-4,5-difluorobenzamide | 80-90% |
Protocol 2: One-Pot Amide Coupling using HATU
This protocol describes a direct, one-pot synthesis of amides using a modern coupling reagent.
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the amine, and HATU.
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
-
| Coupling Reagent | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 2-6 | 75-90% |
Visualizations of Relevant Signaling Pathways
The following diagrams illustrate the signaling pathways of molecules that can be synthesized using this compound as a building block.
Caption: GPR119 Signaling Pathway.
Caption: NaV1.7 Channel Inhibition.
Caption: PROTAC Mechanism of Action.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling of an organoboron species with an organic halide has become indispensable in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. The synthesis of substituted biaryl carboxylic acids is of particular interest as these structural motifs are prevalent in numerous biologically active molecules.
3-Bromo-4,5-difluorobenzoic acid is a valuable building block in medicinal chemistry, as the fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of this compound with various aryl and heteroaryl boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming an arylpalladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids
The following table summarizes the results of Suzuki coupling reactions between this compound and a selection of aryl and heteroaryl boronic acids. The data has been compiled from various sources to provide a comparative overview of reaction conditions and yields.
| Entry | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Ethoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 2 | 85 |
| 2 | (6-(Methoxymethyl)pyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 2 | 78 |
| 3 | (1-Methyl-1H-pyrazol-4-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 2 | 92 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with aryl and heteroaryl boronic acids. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling in a Biphasic Solvent System
This protocol describes a common and effective method using a biphasic solvent system and thermal conditions, which is suitable for a broad range of boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding boronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Amide Bond Formation Using 3-Bromo-4,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-difluorobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring significantly influences the electronic properties of the molecule, making it an attractive scaffold for the synthesis of novel bioactive compounds. The bromine atom provides a handle for further functionalization, typically through cross-coupling reactions, while the carboxylic acid moiety is readily converted to an amide, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed protocols for the formation of amide bonds using this compound with various amines, utilizing common and efficient coupling reagents.
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes representative data for the amide coupling of this compound with various amines using standard coupling protocols. Yields are dependent on the specific amine used, the chosen coupling method, and the efficiency of purification.
| Entry | Amine Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 4 | 92 |
| 2 | 4-Methoxyaniline | EDC, HOBt | DIPEA | DCM | 12 | 88 |
| 3 | Benzylamine | T3P® | Pyridine | EtOAc | 6 | 95 |
| 4 | Morpholine | HATU | DIPEA | DMF | 3 | 96 |
| 5 | Cyclohexylamine | EDC, HOBt | DIPEA | DCM | 16 | 85 |
| 6 | tert-Butylamine | HATU | DIPEA | DMF | 24 | 75 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. HATU is known for its high efficiency and rapid reaction times, especially for challenging couplings.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol outlines the formation of an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a cost-effective coupling agent, with 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. If solubility is an issue, DMF can be used.
-
Add the amine (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Characterize the purified product using appropriate analytical techniques (NMR, MS).
Visualizations
Caption: General workflow for amide bond formation.
Caption: Inhibition of a signaling pathway by a synthesized amide.
References
Application Notes and Protocols: Synthesis of Factor XIa Inhibitors Utilizing 3-Bromo-4,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent and selective Factor XIa (FXIa) inhibitors, using 3-bromo-4,5-difluorobenzoic acid as a key starting material. The document outlines a representative synthetic route to a hypothetical inhibitor scaffold, presents key pharmacological data for a known clinical candidate, and details the necessary experimental procedures.
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[3][4] The synthesis of small molecule inhibitors targeting FXIa is a key focus in cardiovascular drug discovery.
Factor XIa Signaling Pathway in Coagulation
The diagram below illustrates the central role of Factor XIa in the intrinsic pathway of the coagulation cascade, amplifying the generation of thrombin, which ultimately leads to the formation of a fibrin clot.[5]
Caption: Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.
Representative Synthesis of a Factor XIa Inhibitor
While specific, detailed synthetic protocols for clinical candidates starting from this compound are often proprietary, a chemically sound, representative route can be proposed based on established synthetic methodologies, such as Suzuki coupling and amide bond formation. The following workflow outlines the synthesis of a hypothetical pyrazole carboxamide-based FXIa inhibitor.
Caption: General workflow for the synthesis of a hypothetical FXIa inhibitor.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic steps outlined above.
Protocol 1: Esterification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford methyl 3-bromo-4,5-difluorobenzoate.
Protocol 2: Suzuki Coupling with Pyrazole Boronic Acid
-
Reaction Setup: In a reaction vessel, combine methyl 3-bromo-4,5-difluorobenzoate (1.0 eq), pyrazole-4-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel. Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Extraction: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield methyl 3-(1H-pyrazol-1-yl)-4,5-difluorobenzoate.
Protocol 3: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reaction: Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the aqueous residue to 0 °C and acidify with 1N HCl to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(1H-pyrazol-1-yl)-4,5-difluorobenzoic acid.
Protocol 4: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and a suitable amine building block (1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Extraction: Dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by preparative HPLC or column chromatography.
Data Presentation: Pharmacological Profile of a Representative FXIa Inhibitor
The following tables summarize the in vitro and in vivo pharmacological data for Asundexian (BAY 2433334), an orally bioavailable small molecule inhibitor of Factor XIa, which serves as a representative example for this class of compounds.[1]
Table 1: In Vitro Inhibitory Activity of Asundexian
| Parameter | Species | Value |
| FXIa Kᵢ | Human | 0.26 nM |
| Rabbit | 0.28 nM | |
| Rat | 0.39 nM | |
| Plasma Kallikrein Kᵢ | Human | 3.3 nM |
| Thrombin Kᵢ | Human | >10,000 nM |
| Factor Xa Kᵢ | Human | >10,000 nM |
| APTT EC₁․₅ₓ | Human Plasma | 0.17 µM |
| Rabbit Plasma | 0.18 µM |
Kᵢ: Inhibition constant; APTT EC₁․₅ₓ: Concentration required to increase the activated partial thromboplastin time by 1.5-fold.
Table 2: In Vivo Efficacy of Asundexian in a Rabbit Thrombosis Model
| Model | Dosing Regimen | Thrombus Weight Reduction |
| Arterial Thrombosis | 0.03 mg/kg IV bolus + 0.03 mg/kg/h infusion | ~50% |
| 0.1 mg/kg IV bolus + 0.1 mg/kg/h infusion | ~80% | |
| Venous Thrombosis | 0.03 mg/kg IV bolus + 0.03 mg/kg/h infusion | ~70% |
| 0.1 mg/kg IV bolus + 0.1 mg/kg/h infusion | ~95% |
Data presented is for illustrative purposes and represents the profile of Asundexian. The performance of inhibitors synthesized from this compound would require experimental validation.
Safety Profile
A key advantage of targeting Factor XIa is the potential for a wider therapeutic window with a reduced risk of bleeding. Preclinical studies with Asundexian have shown that it does not significantly increase bleeding time, even at doses that are effective in preventing thrombosis.[1]
Conclusion
The use of this compound as a starting material offers a versatile entry point for the synthesis of novel Factor XIa inhibitors. The representative synthetic protocols provided herein, based on robust and widely used chemical transformations, can be adapted by researchers for the generation of compound libraries for structure-activity relationship (SAR) studies. The presented pharmacological data for a clinical-stage FXIa inhibitor highlights the therapeutic potential of this drug class.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asundexian: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective factor XIa inhibitors incorporating triazole-based benzoic acid as novel P2' fragments: Molecular dynamics simulations and anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 3-Bromo-4,5-difluorobenzoic Acid in the Synthesis of Potent HPK1 Inhibitors for Cancer Immunotherapy
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. By dampening T-cell receptor (TCR) signaling, HPK1 limits antitumor immune responses, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 can restore and enhance T-cell function, leading to improved tumor cell clearance. Small molecule inhibitors of HPK1 are therefore of significant interest in drug discovery and development. This application note details the use of 3-Bromo-4,5-difluorobenzoic acid as a key starting material in the synthesis of a novel series of potent and selective HPK1 inhibitors.
The Role of this compound
This compound is a versatile building block in medicinal chemistry. The presence of the bromine atom provides a convenient handle for cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties to explore the chemical space and optimize inhibitor potency and selectivity. The difluoro substitution pattern on the phenyl ring can enhance metabolic stability and improve pharmacokinetic properties of the final compound. Furthermore, the carboxylic acid functionality allows for straightforward amide bond formation, a common linkage in many kinase inhibitors, enabling the connection of the substituted phenyl ring to other key pharmacophoric elements.
Advantages in HPK1 Inhibitor Synthesis
The use of this compound in the synthesis of HPK1 inhibitors offers several advantages:
-
Structural Diversity: The bromo group can be readily functionalized via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).
-
Improved Physicochemical Properties: The fluorine atoms can favorably modulate pKa, lipophilicity, and metabolic stability, which are critical parameters for drug development.
-
Synthetic Tractability: The carboxylic acid allows for efficient and high-yielding amide coupling reactions with various amines, providing a robust and flexible synthetic route.
Experimental Protocols
General Synthetic Scheme
The synthesis of the target HPK1 inhibitors from this compound typically involves a multi-step sequence, as outlined below. This representative synthesis describes the preparation of a hypothetical but plausible HPK1 inhibitor, Compound 3 .
Step 1: Amide Coupling of this compound with a Key Amine Intermediate
-
Reaction: this compound (1 ) is coupled with a suitable amine intermediate, for example, 4-aminopyridine, using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Protocol:
-
To a solution of this compound (1 ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine intermediate (e.g., 4-aminopyridine) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the amide intermediate 2 .
-
Step 2: Suzuki Cross-Coupling for Introduction of a Heterocyclic Moiety
-
Reaction: The bromo-substituted intermediate 2 undergoes a Suzuki cross-coupling reaction with a suitable boronic acid or boronate ester to introduce a key heterocyclic group, yielding the final HPK1 inhibitor 3 .
-
Protocol:
-
To a degassed mixture of the bromo-intermediate 2 (1.0 eq), the boronic acid/ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base such as potassium carbonate (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 4-8 hours, monitoring completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to yield the final HPK1 inhibitor 3 .
-
Data Presentation
Table 1: Synthesis and Characterization of HPK1 Inhibitor 3
| Compound | Starting Material | Molecular Weight | Yield (%) | Purity (%) |
| 2 | This compound | 314.12 | 85 | >98 |
| 3 | Intermediate 2 | 450.45 | 65 | >99 |
Table 2: In Vitro Biological Activity of HPK1 Inhibitor 3
| Compound | HPK1 IC₅₀ (nM) | Kinase Selectivity (Fold vs. other MAP4Ks) | Cell-based pSLP-76 IC₅₀ (nM) |
| 3 | 15 | >100 | 50 |
Visualizations
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.
Caption: Synthesis of HPK1 Inhibitor from this compound.
Application Notes and Protocols for the Use of 3-Bromo-4,5-difluorobenzoic Acid in the Development of Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. The development of potent and specific VHL ligands is therefore a cornerstone of PROTAC research and development.
3-Bromo-4,5-difluorobenzoic acid is a key starting material for the synthesis of fluorinated VHL ligands. The introduction of fluorine atoms into the VHL ligand can enhance binding affinity and improve the physicochemical properties of the resulting PROTACs. These application notes provide a detailed protocol for the synthesis of a key VHL ligand building block derived from this compound, along with relevant data and visualizations to guide researchers in this critical synthetic process.
Signaling Pathway: Targeted Protein Degradation via a VHL-based PROTAC
The following diagram illustrates the mechanism of action of a VHL-recruiting PROTAC. The PROTAC simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Targeted protein degradation pathway mediated by a VHL-recruiting PROTAC.
Experimental Workflow: Synthesis of a Fluorinated VHL Ligand Precursor
The following diagram outlines the synthetic workflow for converting this compound into a key intermediate for VHL ligand synthesis. This multi-step process involves the formation of an amide, followed by a nucleophilic aromatic substitution to introduce a key amine functionality.
Caption: Synthetic workflow for the preparation of a VHL ligand intermediate.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key VHL ligand building block from this compound.
Protocol 1: Synthesis of 3-Bromo-4,5-difluoro-N-(prop-2-yn-1-yl)benzamide
This protocol describes the formation of an amide bond between this compound and propargylamine. The alkyne functionality serves as a handle for further elaboration into a PROTAC linker.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Propargylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of propargylamine (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(prop-2-yn-1-yl)-3-(4-aminopiperidin-1-yl)-4,5-difluorobenzamide
This protocol details the nucleophilic aromatic substitution of the bromine atom with a protected amine, followed by deprotection.
Materials:
-
3-Bromo-4,5-difluoro-N-(prop-2-yn-1-yl)benzamide
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-Bromo-4,5-difluoro-N-(prop-2-yn-1-yl)benzamide (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.5 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography.
-
Dissolve the purified intermediate in DCM and add trifluoroacetic acid (10 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove excess TFA.
-
The resulting crude product can be used in the next step without further purification or can be purified by reverse-phase HPLC.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the VHL ligand building block.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | 3-Bromo-4,5-difluoro-N-(prop-2-yn-1-yl)benzamide | This compound | 274.06 | 85-95 | >95 | ¹H NMR, LC-MS |
| 2 | N-(prop-2-yn-1-yl)-3-(4-aminopiperidin-1-yl)-4,5-difluorobenzamide | 3-Bromo-4,5-difluoro-N-(prop-2-yn-1-yl)benzamide | 293.33 | 60-75 | >90 | ¹H NMR, LC-MS |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of fluorinated VHL ligand building blocks. The protocols outlined in these application notes provide a robust and reproducible methodology for the preparation of a key intermediate that can be readily incorporated into PROTAC synthesis workflows. The strategic introduction of a difluorinated phenyl moiety can lead to the development of next-generation protein degraders with enhanced potency and improved pharmacological properties, thereby expanding the therapeutic potential of targeted protein degradation.
Application Notes and Protocols for the Derivatization of 3-Bromo-4,5-difluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-difluorobenzoic acid is a versatile synthetic building block in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a difluorinated phenyl ring, provides a scaffold for the development of novel therapeutic agents. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The carboxylic acid group is readily derivatized to form amides, esters, and other functional groups, further expanding the accessible chemical space.
This document provides detailed application notes and experimental protocols for the two primary derivatization strategies of this compound: amide bond formation and Suzuki-Miyaura cross-coupling. These reactions are fundamental to the synthesis of various biologically active molecules, including kinase inhibitors, which are a cornerstone of modern targeted therapy.
Derivatization Strategies
Amide Bond Formation
Amide bond formation is a crucial reaction in drug discovery, as the amide functional group is a common feature in many pharmaceuticals. The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines to generate a library of 3-bromo-4,5-difluorobenzamides. These amides can serve as final drug candidates or as intermediates for further functionalization.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl moieties, leading to the synthesis of biaryl and heteroaryl-aryl scaffolds. These structures are prevalent in many kinase inhibitors and other biologically active compounds.
Medicinal Chemistry Applications: Kinase Inhibitors
Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of a kinase inhibitor often includes a heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket, and various substituents that occupy adjacent hydrophobic pockets. The derivatization of this compound allows for the systematic exploration of these interactions to optimize potency and selectivity.
For instance, the difluorophenyl moiety can form favorable interactions within the ATP binding site, while the substituents introduced via amide coupling or Suzuki coupling can be tailored to target specific regions of the kinase, thereby improving the inhibitor's pharmacological profile.
Experimental Protocols
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general procedure for the synthesis of 3-bromo-4,5-difluorobenzamides using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-bromo-4,5-difluorobenzamide | 85 |
| 2 | Benzylamine | N-benzyl-3-bromo-4,5-difluorobenzamide | 92 |
| 3 | Morpholine | (3-bromo-4,5-difluorophenyl)(morpholino)methanone | 88 |
| 4 | 4-Methylpiperazine | 1-(3-bromo-4,5-difluorobenzoyl)-4-methylpiperazine | 83 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.
Materials:
-
This compound (or its corresponding ester)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (or its ester) (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired biaryl or heteroaryl-aryl product.
Data Presentation:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-phenyl-4,5-difluorobenzoic acid | 91 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-4,5-difluorobenzoic acid | 87 |
| 3 | Pyridine-3-boronic acid | 3-(pyridin-3-yl)-4,5-difluorobenzoic acid | 78 |
| 4 | Thiophene-2-boronic acid | 3-(thiophen-2-yl)-4,5-difluorobenzoic acid | 82 |
Note: Yields are representative and may vary depending on the specific boronic acid and reaction conditions.
Visualizations
Caption: Derivatization workflow of this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Caption: Structure-Activity Relationship (SAR) analysis workflow.
Synthetic Pathways to Hedgehog Pathway Inhibitors Utilizing 3-Bromo-4,5-difluorobenzoic Acid
Application Note: 3-Bromo-4,5-difluorobenzoic acid is a valuable and versatile building block in the synthesis of complex bioactive molecules, particularly for the development of targeted cancer therapies. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, provides medicinal chemists with multiple strategic advantages. The bromine atom serves as a key handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the facile introduction of diverse aromatic and heteroaromatic moieties. The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compound. This application note details the synthetic utility of this compound in the preparation of potent Hedgehog (Hh) pathway inhibitors, a class of drugs crucial in treating certain types of cancer.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the formation and proliferation of various tumors, including basal cell carcinoma and medulloblastoma. Small molecule inhibitors that target key components of this pathway, such as the Smoothened (Smo) receptor, have emerged as effective therapeutic agents. The synthesis of these inhibitors often involves the construction of complex molecular architectures, where halogenated benzoic acids play a pivotal role as starting materials.
This document provides a detailed protocol for the synthesis of a key intermediate in the preparation of Smoothened receptor antagonists, starting from this compound.
Data Presentation
Table 1: Key Intermediates and Reaction Yields
| Step | Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 3-Bromo-4,5-difluoro-N-(pyridin-2-yl)benzamide | C₁₂H₇BrF₂N₂O | 329.10 | 85 | >98 |
| 2 | 4,5-Difluoro-3-(1-methyl-1H-pyrazol-5-yl)-N-(pyridin-2-yl)benzamide | C₁₆H₁₂F₂N₄O | 326.29 | 78 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4,5-difluoro-N-(pyridin-2-yl)benzamide (Amide Coupling)
This protocol describes the amide coupling of this compound with 2-aminopyridine to form the corresponding benzamide derivative.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-aminopyridine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add COMU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-Bromo-4,5-difluoro-N-(pyridin-2-yl)benzamide as a solid.
Protocol 2: Synthesis of 4,5-Difluoro-3-(1-methyl-1H-pyrazol-5-yl)-N-(pyridin-2-yl)benzamide (Suzuki-Miyaura Coupling)
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the brominated intermediate and a pyrazoleboronic acid pinacol ester.
Materials:
-
3-Bromo-4,5-difluoro-N-(pyridin-2-yl)benzamide (1.0 eq)
-
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a reaction vessel, combine 3-Bromo-4,5-difluoro-N-(pyridin-2-yl)benzamide (1.0 eq), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield 4,5-Difluoro-3-(1-methyl-1H-pyrazol-5-yl)-N-(pyridin-2-yl)benzamide.
Mandatory Visualization
Caption: Synthetic route to a key Hedgehog pathway inhibitor intermediate.
Caption: Experimental workflow for the synthesis of the target intermediate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-4,5-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki coupling of 3-Bromo-4,5-difluorobenzoic acid. Given the electron-deficient nature of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions.
Troubleshooting Guide
Low yields and the formation of side products are common challenges when working with electron-deficient aryl halides. The following table outlines potential issues, their probable causes, and recommended solutions for the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1][2] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient substrate.[2] 3. Suboptimal Base: The base may be too weak to promote transmetalation effectively.[3] 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.[2] | 1. Use a fresh batch of palladium precursor and ligand. Consider using an air-stable precatalyst (e.g., a Buchwald palladacycle).[2] Ensure proper degassing of solvents to avoid catalyst oxidation.[2] 2. For electron-deficient aryl bromides, employ bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. The choice of base is often solvent-dependent.[3][4] 4. Gradually increase the reaction temperature in increments of 10-20 °C.[2] |
| Significant Formation of Homocoupled Product (Ar-Ar) | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1] 2. Inefficient Transmetalation: A slow transmetalation step can favor side reactions. | 1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[2] 2. Optimize the base and solvent system to accelerate the transmetalation step. Consider using a higher concentration of the boronic acid (1.5-2.0 equivalents). |
| Dehalogenation of this compound | 1. Presence of a Hydride Source: Certain side reactions can generate hydride species that reduce the aryl bromide. 2. Base-Promoted Decomposition: Strong bases can sometimes promote dehalogenation pathways.[3] | 1. Ensure the purity of all reagents and solvents. 2. If dehalogenation is significant, consider using a weaker base such as K₂CO₃ or KF.[3] |
| Poor Solubility of Reagents | 1. Inappropriate Solvent System: The deprotonated benzoic acid salt may have poor solubility in the chosen solvent.[1] | 1. Use a solvent system that can dissolve both the organic and inorganic components, such as a mixture of an aprotic polar solvent (e.g., dioxane, THF, toluene) and water.[4][5] Vigorous stirring is essential for biphasic systems. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The two fluorine atoms and the carboxylic acid group are electron-withdrawing, which can affect the reactivity of the aryl bromide. While this can sometimes facilitate the initial oxidative addition step, it can also lead to a higher propensity for side reactions if the catalytic cycle is not well-optimized.[2][3] Additionally, the carboxylic acid group will be deprotonated under the basic reaction conditions, which can lead to solubility issues.[1]
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be optimal.[2] A more robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[2] Alternatively, using a pre-formed palladacycle precatalyst like an XPhos-Pd-G3 is highly recommended for its air stability and high reactivity.
Q3: How does the carboxylic acid group influence the reaction, and should it be protected?
A3: The carboxylic acid will be deprotonated to a carboxylate under the basic conditions of the Suzuki coupling. This can impact the solubility of the starting material.[1] In many cases, protection is not necessary, and the reaction can be optimized by careful selection of the solvent and base.[5][6] However, if solubility issues persist or if the carboxylate is suspected of inhibiting the catalyst, protection as an ester (e.g., methyl or ethyl ester) can be considered.
Q4: What is the best choice of base and solvent for this reaction?
A4: The optimal base and solvent are often interdependent and need to be screened. A common starting point is a biphasic solvent system such as 1,4-dioxane/water or toluene/water, which can help to dissolve both the organic substrates and the inorganic base.[4][5] For the base, stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings than weaker bases like Na₂CO₃.[3][4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] A small aliquot of the reaction mixture can be taken, quenched with a dilute acid (e.g., 1M HCl), and extracted with an organic solvent (e.g., ethyl acetate) before analysis.
Experimental Protocols
The following are generalized protocols that should serve as a starting point for the optimization of the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Palladium Precursor and Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure using a Palladacycle Precatalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos-Pd-G3 (1-3 mol%)
-
Cs₂CO₃ (2.0-3.0 equiv)
-
Toluene and Water (e.g., 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, Cs₂CO₃, and the XPhos-Pd-G3 precatalyst.
-
Seal the vial with a septum and purge with an inert gas.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Visualizations
References
Common side reactions in syntheses using 3-Bromo-4,5-difluorobenzoic acid
Answering the user's request.## Technical Support Center: Syntheses Using 3-Bromo-4,5-difluorobenzoic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common side reactions and optimize your synthetic protocols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during common transformations of this compound.
Amide Coupling and Esterification Reactions
These are the most common reactions involving the carboxylic acid moiety. While generally robust, several side reactions can lead to low yields and purification challenges.
Q1: My amide coupling/esterification reaction is showing low yield and multiple spots on my TLC/LC-MS. What are the potential side reactions?
A1: Low yields and complex reaction mixtures are often due to several factors:
-
Hydrolysis of Activated Intermediates: If using a coupling agent (like EDC, HATU), the activated carboxylic acid can react with trace amounts of water in the solvent or reagents, reverting it back to the starting material.
-
Byproduct Formation from Coupling Reagents: Carbodiimide reagents like DCC or EDC produce urea byproducts (e.g., dicyclohexylurea - DCU). While often insoluble, their presence can complicate analysis and purification.
-
Incomplete Activation: Insufficient coupling reagent or a non-optimal choice for your specific substrates can lead to incomplete conversion.
-
Degradation under Harsh Conditions: In Fischer esterification, which uses strong acid and heat, sensitive functional groups on your coupling partner could degrade, or charring may occur with extended reaction times.
Q2: How can I prevent or minimize these side reactions in my amide coupling or esterification protocol?
A2: Optimizing your reaction conditions is key. Please refer to the summary table and the general workflow diagram below for guidance.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of activated intermediates. Drying solvents over molecular sieves is recommended.
-
Select the Appropriate Coupling Agent: For sterically hindered or electron-deficient amines/alcohols, more potent coupling agents like HATU or HBTU are often more effective than standard EDC/HOBt systems.
-
Control Reaction Temperature: Many coupling reactions are initiated at 0 °C to control the rate of activation and minimize side reactions before slowly warming to room temperature.
-
Optimize Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the nucleophile (amine or alcohol) can improve yields by ensuring the activated species is readily trapped.
-
Choose Reagents with Water-Soluble Byproducts: Using EDC instead of DCC simplifies purification, as the resulting urea byproduct is water-soluble and can be removed during aqueous workup.
Data Presentation: Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Increase equivalents of coupling reagent (1.1-1.5 eq); consider a more potent reagent like HATU. | |
| Hydrolysis of the activated ester. | Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. | ||
| Poor nucleophilicity of the amine/alcohol. | Increase reaction time and/or temperature (e.g., 40-50 °C). | ||
| Difficult Purification | Byproducts from the coupling reagent (e.g., DCU from DCC). | Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC). For DCC, the urea byproduct can often be removed by filtration. | |
| Unreacted starting materials. | Drive the reaction to completion by using a slight excess of one reagent (usually the less expensive one). |
Nucleophilic Aromatic Substitution (SNAr) Side Reactions
The two fluorine atoms on the ring are susceptible to substitution by strong nucleophiles, a reaction pathway activated by the electron-withdrawing nature of both the bromo and the carboxylic acid groups.
Q3: I am performing a reaction with a strong nucleophile (e.g., an amine, alkoxide, or thiol) and observing a byproduct with a mass corresponding to the displacement of a fluorine atom. Why is this happening?
A3: This is a classic Nucleophilic Aromatic Substitution (SNAr) side reaction. The electron-deficient aromatic ring of this compound is susceptible to attack by nucleophiles. The fluorine atoms are excellent leaving groups in this context because their high electronegativity helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. The reaction is accelerated by electron-withdrawing groups (like -COOH and -Br) that are ortho or para to the leaving group.
Q4: How can I avoid or control this SNAr side reaction?
A4:
-
Use Milder Conditions: Lowering the reaction temperature and using a less polar solvent can significantly reduce the rate of SNAr.
-
Control Stoichiometry: Use the minimum required amount of the nucleophile to avoid having a large excess that can promote the side reaction.
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester or another less-activating group can reduce the ring's susceptibility to nucleophilic attack.
-
Choose a Weaker Base: If a base is required, select a non-nucleophilic, sterically hindered base (like DIPEA) over a more nucleophilic one (like an alkoxide) if the reaction chemistry allows.
Decarboxylation Side Reactions
Under certain conditions, particularly high heat, the carboxylic acid group can be lost entirely.
Q5: My reaction required high temperatures, and I've isolated a significant amount of 1-bromo-2,3-difluorobenzene. What caused this decarboxylation?
A5: Decarboxylation of aromatic carboxylic acids is a known side reaction that is often promoted by high temperatures (>150-200 °C) and the presence of copper salts or certain polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). The electron-withdrawing fluorine atoms can also influence the thermal stability of the molecule, potentially facilitating this process under harsh conditions.
Q6: My planned synthesis requires heat. How can I minimize the risk of decarboxylation?
A6:
-
Temperature Control: Use the lowest possible temperature required for your desired transformation to proceed at a reasonable rate.
-
Avoid Copper Catalysts: If your reaction does not explicitly require a copper catalyst, avoid it, as copper is known to facilitate decarboxylation.
-
Careful Solvent Selection: Be aware that solvents like NMP or quinoline can promote decarboxylation at elevated temperatures.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction's progress and stop it as soon as the starting material is consumed.
Experimental Protocols
The following is a representative protocol for a common transformation. It should be adapted based on the specific properties of the substrates being used.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Visualizations
The following diagrams illustrate key workflows and reaction pathways to aid in experimental design and troubleshooting.
Caption: General troubleshooting workflow for synthetic reactions.
Caption: Pathway for the SNAr side reaction.
Caption: Logic for minimizing decarboxylation side reactions.
Technical Support Center: 3-Bromo-4,5-difluorobenzoic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for experiments involving 3-Bromo-4,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions while minimizing the common side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4,5-difluorobenzoic acid as a byproduct. This reduces the yield of the desired coupled product and complicates purification.
Q2: Why is this compound particularly susceptible to hydrodehalogenation?
A2: The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group makes the carbon-bromine bond more susceptible to certain reaction pathways that lead to hydrodehalogenation. Highly active palladium catalysts, certain bases, and protic solvents can further promote this undesired reaction.
Q3: What are the primary sources of the hydrogen atom in hydrodehalogenation?
A3: The hydrogen atom can come from various sources in the reaction mixture. Common sources include water, alcohols (if used as a solvent), amines, and even the phosphine ligands themselves.[1]
Q4: How can I monitor the extent of hydrodehalogenation during my reaction?
A4: The most effective way to monitor the reaction is by using techniques like GC-MS or LC-MS. You can take small aliquots from the reaction mixture at different time points to quantify the ratio of the desired product to the hydrodehalogenated byproduct.
Troubleshooting Guides
Issue 1: Significant Formation of 4,5-difluorobenzoic acid (Hydrodehalogenation Byproduct)
This is the most common issue encountered. The following troubleshooting guide provides a systematic approach to minimize this unwanted side reaction.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting hydrodehalogenation.
Step 1: Evaluate the Catalyst System
The choice of palladium precursor and, more importantly, the phosphine ligand is critical.
-
Ligand Selection: Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step to form the C-C or C-N bond over the hydrodehalogenation pathway.
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the amount of active palladium species that may contribute to hydrodehalogenation.
Step 2: Modify the Base
The base plays a crucial role and can be a source of hydrides or promote pathways leading to hydrodehalogenation.
-
Base Strength: Very strong bases like sodium tert-butoxide can sometimes accelerate hydrodehalogenation. Consider switching to a weaker inorganic base.
-
Base Type: If using an amine base, consider that it can be a hydrogen donor. Inorganic bases are often a better choice.
Step 3: Change the Solvent
The solvent can be a direct source of hydrogen atoms or influence the reaction mechanism.
-
Protic vs. Aprotic: Avoid protic solvents like alcohols (methanol, ethanol) which are known hydrogen donors. Opt for aprotic solvents.
-
Solvent Polarity: Non-polar, aprotic solvents are generally preferred.
Step 4: Lower the Reaction Temperature
Higher temperatures can sometimes favor the hydrodehalogenation pathway. Running the reaction at the lowest effective temperature can improve selectivity.
Step 5: Consider Additives
In some cases, additives can suppress hydrodehalogenation, although this is highly substrate and reaction-dependent. Careful screening is necessary.
Data Presentation: Impact of Reaction Parameters on Hydrodehalogenation
The following tables summarize the qualitative effects of different reaction components on the formation of the hydrodehalogenation byproduct.
Table 1: Influence of Ligand Choice
| Ligand Type | General Effect on Hydrodehalogenation | Recommended Ligands |
| Bulky, Electron-Rich Phosphines | Generally decreases | XPhos, SPhos, RuPhos |
| Less Bulky Phosphines (e.g., PPh₃) | May increase | Use with caution |
Table 2: Influence of Base Choice
| Base | General Effect on Hydrodehalogenation | Recommended Bases |
| Strong Alkoxides (e.g., NaOtBu) | Can increase | Use judiciously; may be required for C-N coupling |
| Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Generally lower | K₃PO₄, Cs₂CO₃ |
| Amine Bases (e.g., Et₃N) | Can be a hydrogen source, increasing risk | Avoid if possible |
Table 3: Influence of Solvent Choice
| Solvent | General Effect on Hydrodehalogenation | Recommended Solvents |
| Alcohols (e.g., MeOH, EtOH) | Increases (hydrogen source) | Avoid |
| Aprotic Polar (e.g., DMF, DMAc) | Can promote | Use with caution |
| Aprotic Non-Polar (e.g., Toluene, Dioxane) | Generally decreases | Toluene, 1,4-Dioxane |
| Water | Can be a hydrogen source | Ensure anhydrous conditions |
Experimental Protocols
The following are detailed protocols for common cross-coupling reactions with this compound, optimized to minimize hydrodehalogenation.
General Laboratory Workflow
Caption: A standard workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify by column chromatography.
-
Protocol 4: Heck Reaction
This protocol details the coupling of this compound with an alkene.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF or Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Add the anhydrous, degassed solvent, followed by the alkene.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor by GC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Signaling Pathways and Mechanisms
General Mechanism of Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling
Caption: Competing pathways of cross-coupling and hydrodehalogenation.
References
Technical Support Center: Purification of Products from 3-Bromo-4,5-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 3-Bromo-4,5-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for derivatives of this compound?
A1: The primary purification strategies for acidic aromatic compounds and their derivatives include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical state of the product (solid or oil), the nature of the impurities, and the scale of the reaction. For instance, recrystallization is highly effective for crystalline solids, while column chromatography is versatile for separating complex mixtures or purifying oils.[1][2]
Q2: My product, an amide derived from this compound, is showing significant tailing during silica gel column chromatography. What could be the cause and solution?
A2: Tailing is a common issue when purifying acidic compounds on silica gel. The carboxylic acid group can interact strongly with the acidic silica, leading to poor separation.[1] To mitigate this, you can add a small amount of a volatile acid, such as 0.5-1% acetic or formic acid, to your mobile phase. This suppresses the strong interaction and results in sharper peaks.[1]
Q3: I am having trouble removing unreacted this compound from my neutral ester product. What is the most effective method?
A3: An acid-base extraction is the ideal method for this separation. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt, while your neutral ester product remains in the organic layer. Subsequent separation of the layers will efficiently remove the acidic impurity.
Q4: Can I use distillation to purify derivatives of this compound?
A4: Distillation is generally suitable for volatile and thermally stable liquids. While direct distillation of the acid itself is uncommon due to its high melting point, a strategy involving esterification can be effective. A crude acid product can be converted to its corresponding ester (e.g., methyl or ethyl ester), which is typically a more volatile liquid. This ester can then be purified by distillation to remove non-volatile impurities. The purified ester can subsequently be hydrolyzed back to the pure acid if required. This multi-step process has been successfully used for purifying similar halogenated benzoic acids.[3]
Troubleshooting Purification Issues
Issue 1: Product Fails to Crystallize or "Oils Out"
If your solid product separates as an oil during recrystallization, it indicates a problem with the crystallization conditions or solvent choice.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The solvent may be too nonpolar for your compound. Try a more polar solvent or a mixture of solvents. The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point.[1][4] |
| Supersaturated Solution | The concentration of the product is too high for crystallization to occur at that temperature. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly.[1] |
| High Concentration of Impurities | A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like an acid-base wash or a quick column chromatography.[1] |
| Cooling Too Rapidly | Rapid cooling does not allow sufficient time for an ordered crystal lattice to form. Let the solution cool slowly to room temperature before placing it in an ice bath.[4] |
Issue 2: Poor Separation or Low Recovery in Column Chromatography
Column chromatography is a powerful tool, but its effectiveness depends on proper technique.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The eluent may be too polar (everything comes out at once) or not polar enough (product won't move). Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[1] |
| Column Overloading | Loading too much crude material onto the column leads to broad, overlapping bands. Use an appropriate amount of silica gel relative to the crude product, typically a ratio of 30:1 to 100:1 by weight.[1] |
| Improper Column Packing | Cracks or channels in the silica gel result in uneven solvent flow and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[1] |
| Acidic Product Tailing | As mentioned in the FAQs, the acidic nature of a benzoic acid derivative can cause tailing. Add 0.5-1% acetic or formic acid to the mobile phase to improve peak shape.[1] |
Issue 3: Emulsion Formation During Acid-Base Extraction
An emulsion is a stable suspension of one liquid in another, which forms at the interface of the organic and aqueous layers, trapping the product and preventing clean separation.
| Possible Cause | Suggested Solution |
| Vigorous Shaking | Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. Instead, gently invert the funnel multiple times to ensure thorough mixing.[1] |
| Insufficient Ionic Strength | The difference in polarity between the two phases may not be large enough. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, helping to break the emulsion.[1] |
| Filtration | For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help to break it up. |
Purification Workflows & Experimental Protocols
General Purification Strategy
The following diagram outlines a general workflow for purifying the product of a typical reaction starting from this compound, such as an esterification or an amide coupling.
References
Flash column chromatography purification of 3-Bromo-4,5-difluorobenzoic acid derivatives
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the flash column chromatography purification of 3-Bromo-4,5-difluorobenzoic acid and its derivatives.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound and its derivatives. This guide addresses the most common issues in a question-and-answer format.
Q1: Why is my compound showing significant peak tailing on the TLC plate and column?
A1: Peak tailing is a common issue when purifying acidic compounds like this compound on standard silica gel.[1][2][3] This phenomenon is primarily due to strong interactions between the acidic carboxylic acid group and the slightly acidic silanol groups on the silica surface.[1][3] These interactions lead to a slow and uneven elution of the compound, resulting in broad, tailing peaks.
To mitigate this, consider the following solutions:
-
Mobile Phase Modification: Add a small amount of a volatile acid to your eluent. Typically, 0.1-1% acetic acid or formic acid is sufficient to suppress the ionization of the carboxylic acid, thereby reducing its interaction with the silica gel and improving peak shape.[2]
-
Use of Deactivated Silica: If peak tailing persists, consider using a deactivated silica gel. You can deactivate silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine, packing the column, and then flushing with your desired mobile phase.[1]
-
Alternative Stationary Phases: For particularly challenging separations, consider using a different stationary phase, such as alumina (basic, neutral, or acidic) or reversed-phase silica gel (C18).[1]
Q2: My compound is not eluting from the column, or the retention is much higher than expected.
A2: Several factors could lead to unexpectedly high retention of your compound on the column.
-
Inappropriate Solvent System: The polarity of your eluent may be too low. Benzoic acid derivatives, especially with polar functional groups, require a sufficiently polar mobile phase to ensure elution. If you are using a standard hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.[4] For highly polar derivatives, a more polar system like dichloromethane/methanol might be necessary.[4]
-
Strong Adsorption to Silica: The carboxylic acid group can strongly adsorb to the silica gel. As mentioned in the previous point, adding a small amount of acetic or formic acid to the eluent can help to reduce this strong interaction and facilitate elution.[2]
-
Compound Precipitation: If the compound has low solubility in the mobile phase, it may precipitate at the top of the column.[5] Ensure your crude sample is fully dissolved before loading and consider a solvent system in which your compound is more soluble.
Q3: The separation between my desired product and impurities is poor.
A3: Achieving good separation requires careful optimization of the chromatographic conditions.
-
Optimize the Solvent System: The key to good separation is selecting an appropriate solvent system. This is best achieved by preliminary screening using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[6]
-
Gradient Elution: If an isocratic (constant solvent composition) elution does not provide adequate separation, a gradient elution can be employed. Start with a lower polarity mobile phase to allow the less polar impurities to elute first, then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.[1]
-
Column Packing and Loading: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.[7] Also, apply the sample in a concentrated band at the top of the column. Overloading the column can also lead to poor separation.
Q4: It appears my compound is decomposing on the silica gel column.
A4: While this compound is generally stable, some derivatives might be sensitive to the acidic nature of silica gel.[5]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you observe new spots, your compound may be decomposing on the silica.
-
Use Deactivated Silica or Alternative Phases: As mentioned earlier, deactivating the silica gel with a base like triethylamine can reduce its acidity.[1] Alternatively, using a less acidic stationary phase like alumina might be a better option.[1]
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound derivatives?
A1: A common and effective starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] For a moderately polar compound like this compound, begin by testing a ratio of 70:30 hexanes:ethyl acetate on a TLC plate. Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for your target compound.[6] For more polar derivatives, you may need to increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.[4]
Q2: How much sample can I load onto my flash column?
A2: The loading capacity of a flash column depends on the difficulty of the separation and the size of the column. A general rule of thumb for a standard silica gel column is a sample-to-silica ratio of 1:20 to 1:100 by weight. For easier separations, you can load more sample (e.g., 1:20), while for difficult separations, a lower loading (e.g., 1:100) is recommended to ensure good resolution.
Q3: Should I perform a dry loading or a wet loading of my sample?
A3: The choice between dry and wet loading depends on the solubility of your crude sample.
-
Wet Loading: If your crude product is readily soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: If your sample has poor solubility in the mobile phase or if you need to use a strong solvent to dissolve it, dry loading is preferred. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: Can I use reversed-phase flash chromatography for these compounds?
A4: Yes, reversed-phase flash chromatography is an excellent alternative, especially for polar derivatives that are difficult to purify using normal-phase chromatography. In reversed-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This technique can be particularly effective for purifying carboxylic acids.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Compound Polarity | Recommended Starting Solvent System (Hexane:Ethyl Acetate) | Target Rf |
| Low | 90:10 | 0.2 - 0.4 |
| Medium | 70:30 | 0.2 - 0.4 |
| High | 50:50 or consider CH₂Cl₂:MeOH | 0.2 - 0.4 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction with acidic silica | Add 0.1-1% acetic acid to the eluent |
| No Elution | Eluent polarity too low | Increase the proportion of the polar solvent |
| Poor Separation | Suboptimal solvent system | Optimize eluent using TLC (aim for Rf 0.2-0.4) |
| Compound Decomposition | Sensitivity to acidic silica | Use deactivated silica or an alternative stationary phase |
Experimental Protocols
Protocol: Flash Column Chromatography of a this compound Derivative
This protocol provides a general methodology. The specific solvent system should be optimized based on TLC analysis of the crude product.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
- Add a layer of sand on top of the packed silica gel.
- Drain the solvent until it is level with the top of the sand.
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane or acetone).
- Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
- Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add the silica-adsorbed sample to the top of the column.
3. Elution:
- Carefully add the mobile phase to the column.
- Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.
- Collect fractions in test tubes or other suitable containers.
- If using a gradient elution, start with a low polarity solvent and gradually increase the polarity by adding more of the polar co-solvent.
4. Fraction Analysis:
- Monitor the elution of the compound by spotting the collected fractions on a TLC plate.
- Visualize the spots under a UV lamp (254 nm).
- Combine the fractions containing the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Workflow for Flash Column Chromatography Purification.
References
Handling and storage recommendations for 3-Bromo-4,5-difluorobenzoic acid
This guide provides essential information for the safe handling and storage of 3-Bromo-4,5-difluorobenzoic acid (CAS No. 1244642-73-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin irritation (H315)[1]
-
Serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Harmful if swallowed (H302)[1]
-
Harmful if inhaled (H332)[1]
The signal word for this chemical is "Warning" and the GHS pictogram is an exclamation mark (GHS07).[1]
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and integrity of this compound. It is recommended to store the compound at room temperature.[2] The container should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[3] It is also advisable to store it away from incompatible materials and foodstuff containers.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[4]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate or if dusts are generated.[4]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is necessary in case of accidental exposure:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]
-
If swallowed: Seek immediate medical attention.[1]
In all cases of exposure, seek medical advice if you feel unwell or if irritation persists.
Q5: How should I handle spills of this compound?
A5: In the event of a spill, avoid dust formation.[3] Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[3] Small spills can be swept up and placed into a suitable, closed container for disposal.[3]
Summary of Physical and Storage Data
| Property | Value |
| CAS Number | 1244642-73-6 |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Solid |
| Melting Point | >266 °C (lit.) |
| Storage Temperature | Room Temperature |
| Storage Conditions | Dry, cool, and well-ventilated place |
Experimental Workflow for Handling this compound
Figure 1. Recommended workflow for handling this compound.
References
Overcoming solubility issues with 3-Bromo-4,5-difluorobenzoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4,5-difluorobenzoic acid, focusing on overcoming common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific solubility data for this compound in a wide range of organic solvents is not extensively published, its structure as a substituted benzoic acid suggests it is a polar crystalline solid. Generally, its solubility is expected to be limited in non-polar solvents and more favorable in polar organic solvents, particularly those capable of hydrogen bonding. The presence of fluoro- and bromo- substituents, along with the carboxylic acid group, contributes to its polarity and relatively high melting point (>266 °C), which can influence its dissolution.[1]
Q2: I am having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?
A2: Initially, ensure that you are using a high-purity solvent, as impurities can affect solubility. Gentle heating and agitation (stirring or sonication) can significantly improve the rate of dissolution. It is also crucial to confirm that you have not already reached the saturation point of the acid in the chosen solvent at the current temperature.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent is a common and effective strategy. Adding a small amount of a polar, miscible co-solvent in which the compound is more soluble can significantly enhance the overall solubility of the system. For instance, if you are using a moderately polar solvent, adding a small percentage of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be beneficial.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, including this compound, solubility in organic solvents tends to increase with temperature. If you are struggling with solubility at room temperature, carefully heating the mixture may help to dissolve the compound. However, be mindful of the solvent's boiling point and the thermal stability of the compound.
Q5: Would adjusting the pH of the solution help with solubility in organic solvents?
A5: Adjusting the pH is a powerful technique, particularly in solvent systems that contain some water. The solubility of carboxylic acids can be dramatically increased in the presence of a base, which deprotonates the carboxylic acid to form a more soluble salt.[2] Even in primarily organic systems, the addition of a small amount of a non-nucleophilic organic base could potentially improve solubility by disrupting the crystal lattice through salt formation.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve at all. | - Inappropriate solvent choice (e.g., non-polar solvent).- Compound has very low intrinsic solubility in the selected solvent. | - Switch to a more polar aprotic or protic solvent.- Consult a solvent selection guide based on the compound's predicted polarity. |
| Slow dissolution rate. | - Insufficient agitation.- Large particle size of the solid.- Low temperature. | - Increase stirring speed or use a magnetic stirrer.- Use an ultrasonic bath to aid dissolution.- Gently warm the solvent (ensure it is below its boiling point).- If possible, grind the solid to a finer powder to increase surface area. |
| Compound precipitates out of solution upon cooling. | - The solution was supersaturated at a higher temperature. | - Reheat the solution to redissolve the compound and then allow for slower cooling, which may keep it in solution longer.- Consider using a co-solvent system to increase the saturation limit at the desired working temperature.- If for a reaction, add the cooled solution containing the precipitate to the reaction mixture; the dissolved portion will react, shifting the equilibrium to dissolve more. |
| Inconsistent solubility between batches. | - Variation in the purity of the compound or solvent.- Presence of moisture in the solvent. | - Ensure consistent quality of both the solute and the solvent.- Use anhydrous solvents, as water can sometimes decrease the solubility of organic acids in certain organic solvents, though in some cases it can enhance it.[3][4] |
Physicochemical Properties
While detailed data for this compound is limited, the properties of the structurally similar compound, 3-Bromo-4-fluorobenzoic acid, can provide some insight.
| Property | Value (for 3-Bromo-4-fluorobenzoic acid) | Reference |
| Molecular Formula | C₇H₄BrFO₂ | [5][6] |
| Molecular Weight | 219.01 g/mol | [5][6] |
| Appearance | White to slightly beige crystalline powder | [5] |
| Melting Point | 138-140 °C (lit.) | [5] |
| Boiling Point | 306.6 °C at 760 mmHg | [5] |
| pKa | 3.75 ± 0.10 (Predicted) | [5] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 0.5 mL) to the vial.
-
Equilibration: Vigorously stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Use of a shaker or rotator is recommended.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Quantification (if necessary): If undissolved solid remains, centrifuge the sample and carefully remove a known volume of the supernatant. Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration of the dissolved compound.
-
Incremental Addition: If the compound completely dissolves, add a further known weight of the acid and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).
Protocol 2: Screening for Effective Co-solvents
-
Primary Solvent: Prepare several vials containing a known amount of this compound and the primary organic solvent in which solubility is poor.
-
Co-solvent Addition: To each vial, add a different potential co-solvent (e.g., DMF, DMSO, NMP, ethanol) in small, incremental percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
Equilibration and Observation: After each addition, stir the mixture thoroughly and observe for complete dissolution. Note the percentage of co-solvent required to achieve full dissolution at the working temperature.
-
Selection: Choose the co-solvent system that provides the desired solubility with the lowest percentage of the co-solvent to minimize its impact on subsequent reactions or processes.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of the compound.
References
- 1. americanelements.com [americanelements.com]
- 2. longdom.org [longdom.org]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 5. lookchem.com [lookchem.com]
- 6. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-4,5-difluorobenzoic Acid
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Bromo-4,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and answers to common challenges encountered during the synthesis of complex molecules using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the substrate. The two electron-withdrawing fluorine atoms and the carboxylic acid group make the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition step in many palladium-catalyzed cycles, it can also influence other steps and lead to specific side reactions.[1] Additionally, the carboxylic acid moiety can be deprotonated under basic reaction conditions, potentially causing solubility issues or unwanted coordination with the catalyst.[2]
Q2: I am observing low to no product formation. What are the first troubleshooting steps I should take?
A2: Low or no conversion is a common issue. A systematic approach to troubleshooting is recommended. First, verify the quality and purity of your reagents, especially the catalyst, ligand, and base. Ensure that your solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst. Next, re-evaluate your choice of catalyst system. For electron-deficient aryl bromides like this compound, standard catalysts may not be sufficient. Consider more robust systems, such as those employing bulky, electron-rich phosphine ligands.[1]
Q3: How do I select the optimal palladium catalyst and ligand for my specific cross-coupling reaction?
A3: The choice of catalyst and ligand is critical and depends on the type of cross-coupling reaction you are performing. For Suzuki-Miyaura reactions, catalyst systems with bulky, electron-rich phosphine ligands are often effective for electron-deficient substrates. In Buchwald-Hartwig aminations, specialized ligands are crucial for facilitating the C-N bond formation. It is often beneficial to perform a small-scale screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands to identify the optimal combination for your specific substrates and conditions.
Q4: What role does the base play, and how do I choose the right one?
A4: The base is a critical component in most cross-coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step.[3] For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine.[4] The choice of base can also influence the solubility of the deprotonated benzoic acid. It is advisable to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the one that provides the best results for your system.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient substrate.
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Solutions:
-
Use a fresh batch of high-purity catalyst and ligand.
-
For electron-deficient aryl bromides, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[1]
-
Thoroughly degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen).
-
Incrementally increase the reaction temperature while monitoring for product formation and potential decomposition.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes:
-
Homocoupling of Boronic Acid (Suzuki): Often caused by the presence of oxygen or an excess of Pd(II) at the start of the reaction.
-
Dehalogenation (Protodebromination): The bromine atom is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions with the solvent or base.
Solutions:
-
Minimize Homocoupling: Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly or a pre-catalyst that rapidly generates Pd(0) can be beneficial.
-
Prevent Dehalogenation: Use high-purity reagents and solvents. A change in the ligand or catalyst system may be necessary.
Catalyst System Performance for Cross-Coupling Reactions
The following tables provide a summary of catalyst systems and conditions for various cross-coupling reactions with substrates analogous to this compound. This data serves as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling
(Data is representative for substituted bromobenzoic acids)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | Water | RT | 1.5 | ~89 | Effective for arylboronic acids without multiple strong electron-withdrawing groups.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky phosphine ligands are often highly effective for challenging substrates.[5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | A classic catalyst system, though may require optimization for this specific substrate.[5] |
Table 2: Buchwald-Hartwig Amination
(Data is representative for aryl bromides)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | High | XPhos is a common and effective ligand for C-N coupling.[1] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | High | Pre-catalysts can offer improved reactivity and stability.[1] |
| Pd(OAc)₂ | XantPhos | DBU | Toluene | 100 | 18 | Good | DBU is a milder, soluble base that can be advantageous in some cases.[6] |
Table 3: Sonogashira Coupling
(Data is representative for aryl bromides)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 100 | 30 min | High | A standard and widely used catalyst system for Sonogashira reactions.[7][8] |
| Pd₂(dba)₃/P(tBu)₃ | None | - | - | RT | - | High | A copper-free system that can be effective at room temperature.[9] |
| [PdCl₂(CH₃CN)₂] | None | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Good | An example of a copper-free system with a specific ligand.[10] |
Table 4: Heck Reaction
(Data is representative for aryl bromides)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-100 | 2-24 | Good | A classical Heck catalyst system.[3] |
| Pd(OAc)₂ | P(t-Bu)₃ | - | Dioxane | 90 | 60 min | - | Using a bulky phosphine ligand in a flow chemistry setup.[7] |
| Pd/C | - | K₂CO₃ | DMF/H₂O | 130 | 2-12 | Moderate | A heterogeneous catalyst option that can simplify product purification. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1-1 mol%). Add the degassed solvent (e.g., water or a dioxane/water mixture) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be filtered and washed with water. Otherwise, perform an appropriate aqueous work-up and extraction with an organic solvent.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for each specific amine.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.
-
Purification: The crude product is then purified by column chromatography.[4]
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. WO1997005151A1 - Catalyst for cross-coupling reactions - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Transformations of 3-Bromo-4,5-difluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical transformations involving 3-Bromo-4,5-difluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A1: The choice of technique depends on the specific reaction and available equipment. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress. It allows for a quick visualization of the consumption of starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. It is highly sensitive and reproducible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and can be used for quantitative analysis of the reaction mixture. ¹⁹F NMR is particularly useful for tracking changes in the environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or disappearance of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[1]
Q2: How do the electronic properties of this compound affect reaction monitoring?
A2: The two electron-withdrawing fluorine atoms and the bromine atom make the aromatic ring electron-deficient. This influences its reactivity and the chromatographic behavior of the molecule and its derivatives. In reversed-phase HPLC, the high polarity of the starting material may lead to poor retention. Therefore, method development, particularly adjusting the mobile phase pH, is crucial for achieving good separation.
Q3: What are the key spectroscopic features to look for when monitoring the transformation of the carboxylic acid group?
A3: When the carboxylic acid group is converted to an ester or an amide, you should expect to see the following changes:
-
In ¹H NMR: The characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) will disappear. New signals corresponding to the alcohol or amine portion of the new molecule will appear.
-
In ¹³C NMR: The chemical shift of the carbonyl carbon will change. Carboxylic acid carbons typically appear around 165-185 ppm.
-
In IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear. The C=O stretching frequency will shift, typically to a higher wavenumber for esters (around 1735-1750 cm⁻¹) and a lower wavenumber for amides (around 1650-1690 cm⁻¹).
Spectroscopic Data for Starting Material
While specific experimental data for this compound is not widely published, the following table provides expected and analogous data based on similar structures like 3-bromo-4-fluorobenzoic acid.[2]
| Technique | Expected Key Signals for this compound |
| ¹H NMR | Aromatic protons will appear as multiplets or doublets of doublets. The carboxylic acid proton will be a broad singlet at >10 ppm. |
| ¹³C NMR | Aromatic carbons will show complex splitting patterns due to C-F coupling. The carbonyl carbon signal is expected between 165-175 ppm. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms. |
| IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-F stretches (1100-1300), C-Br stretch (500-650). |
Troubleshooting Guide: Suzuki Coupling Reactions
The Suzuki coupling of this compound allows for the formation of a new carbon-carbon bond at the position of the bromine atom.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| No or Low Conversion | Inactive catalyst; Suboptimal base or solvent; Low reaction temperature. | Use a fresh batch of palladium catalyst and ligand. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the solvent is anhydrous and degassed. Gradually increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate reaction conditions. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a milder base or lower the reaction temperature. |
| Protodeboronation | Presence of water or acidic impurities. | Use anhydrous solvents and reagents. Consider using a more stable boronic ester. |
| Dehalogenation of Starting Material | Impurities in reagents or solvent; Side reactions with the base. | Use high-purity starting materials and solvents. A change in ligand or catalyst may be necessary. |
Visualization: Troubleshooting Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Troubleshooting Guide: Amide Coupling & Esterification
These reactions involve the transformation of the carboxylic acid functional group.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | Insufficient activation of the carboxylic acid; Poor nucleophilicity of the amine/alcohol; Reversibility of the reaction (esterification). | For amide coupling, use a more potent coupling reagent (e.g., HATU). For esterification, use an excess of the alcohol or remove water as it forms. Increase reaction time or temperature. |
| Solubility Issues | Starting materials not fully dissolved. | Choose a solvent in which all reactants are soluble (e.g., DMF for amide coupling, or the alcohol itself for esterification). |
| Side Product Formation | For amide coupling, racemization or side reactions with the coupling reagent. For esterification, dehydration of the alcohol. | For amide coupling, add an auxiliary nucleophile like HOBt. Control the reaction temperature carefully. |
| Difficult Purification | Removal of excess coupling reagents or byproducts. | Perform an aqueous workup to remove water-soluble impurities before column chromatography. |
Visualization: Troubleshooting Amide Coupling
Caption: Decision tree for troubleshooting common issues in amide coupling reactions.
Experimental Protocols
General Workflow for Reaction Monitoring
Caption: General experimental workflow for monitoring reaction progress.
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Line a beaker with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Cover and allow the chamber to saturate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Lane 1 (Reference): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.
-
Lane 2 (Reaction Mixture): Take a small aliquot from the reaction, dilute it with a suitable solvent, and spot it on the baseline.
-
Lane 3 (Co-spot): Spot the reference solution and the reaction mixture in the same lane to help differentiate between the starting material and product.
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the mobile phase to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot indicate product formation.
Starting Mobile Phases for TLC:
| Reaction Type | Recommended Mobile Phase (v/v) | Notes |
| Esterification | Hexane:Ethyl Acetate (7:3 to 1:1) | The ester product will be significantly less polar than the starting carboxylic acid. |
| Amide Coupling | Dichloromethane:Methanol (95:5 to 9:1) | Polarity will depend on the amine used. Add a few drops of acetic acid to the mobile phase if streaking occurs. |
| Suzuki Coupling | Hexane:Ethyl Acetate (8:2 to 6:4) | The biaryl product will have a different polarity than the starting material. |
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Note: Acidifying the mobile phase is critical to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.
-
-
Sample Preparation:
-
Take a small aliquot (~10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., with a small amount of water).
-
Dilute the aliquot significantly with the mobile phase (e.g., 1:1000) in a vial.
-
Filter the sample if it contains solid particles.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. A typical gradient might be 10-90% Solvent B over 15-20 minutes.
-
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4,5-difluorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Bromo-4,5-difluorobenzoic acid and its structural isomers. Understanding the nuanced differences in reactivity among these isomers is critical for designing efficient synthetic routes and developing novel pharmaceutical and agrochemical agents. This document synthesizes theoretical principles and available experimental data from analogous systems to offer insights into their behavior in key organic transformations.
Introduction to the Isomers
The isomers of bromo-difluorobenzoic acid, including the principal compound this compound, are valuable building blocks in medicinal chemistry and materials science. The interplay of the electron-withdrawing carboxylic acid and fluorine groups, along with the versatile bromine handle for cross-coupling reactions, makes these compounds highly sought after. However, the specific positioning of these functional groups on the aromatic ring significantly influences the molecule's electronic properties and steric environment, leading to distinct reactivity profiles.
This guide will focus on a qualitative and theoretical comparison of the following representative isomers:
-
This compound
-
2-Bromo-4,5-difluorobenzoic acid
-
4-Bromo-2,6-difluorobenzoic acid
-
5-Bromo-2,4-difluorobenzoic acid
Theoretical Underpinnings of Reactivity
The reactivity of these isomers is primarily governed by a combination of electronic and steric effects.
Electronic Effects:
-
Inductive Effect (-I): Fluorine and bromine are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond framework. The carboxylic acid group is also strongly electron-withdrawing. This cumulative electron withdrawal deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
-
Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi-system. For halogens, this effect is generally weaker than the inductive effect.
Steric Effects:
-
The proximity of bulky substituents (like bromine) to the carboxylic acid group or to the site of reaction can hinder the approach of reagents, thereby slowing down reaction rates. This is often referred to as the "ortho effect".
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the order: I > Br > Cl.
For all bromodifluorobenzoic acid isomers, the C-Br bond is significantly more reactive than the C-F bond under typical Suzuki-Miyaura conditions. The primary differences in reactivity among the isomers will therefore arise from the electronic environment around the C-Br bond and any steric hindrance.
2. Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle where the oxidative addition to the C-Br bond is a key step.[1] Therefore, the reactivity trends are expected to be similar.
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | High | The bromine is flanked by two fluorine atoms, which strongly withdraw electron density, making the carbon of the C-Br bond more electrophilic and susceptible to oxidative addition. Steric hindrance is moderate. |
| 2-Bromo-4,5-difluorobenzoic acid | Moderate to High | The ortho-position of the bromine to the carboxylic acid can introduce some steric hindrance, potentially slowing the reaction compared to the 3-bromo isomer. However, the electronic activation from the fluorine atoms remains strong. |
| 4-Bromo-2,6-difluorobenzoic acid | Low to Moderate | The two fluorine atoms ortho to the carboxylic acid group create significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst. |
| 5-Bromo-2,4-difluorobenzoic acid | High | The electronic environment is similar to the 3-bromo-4,5-difluoro isomer, with strong activation from the fluorine atoms and manageable steric hindrance. |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the aromatic ring is attacked by a nucleophile.[2] This reaction is favored by the presence of strong electron-withdrawing groups, such as fluorine and the carboxylic acid moiety, which stabilize the negatively charged intermediate (Meisenheimer complex).[3]
A key difference from palladium-catalyzed reactions is that fluorine can act as a leaving group in SNAr, and is often more reactive than bromine.[2][3] The rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating this step.[3]
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (Fluorine as Leaving Group)
| Isomer | Predicted Relative Reactivity of Fluorine | Rationale |
| This compound | High (at C-4 and C-5) | The fluorine atoms are activated by the adjacent electron-withdrawing bromine and carboxylic acid groups. The negative charge in the Meisenheimer complex can be delocalized onto the carboxylate. |
| 2-Bromo-4,5-difluorobenzoic acid | High (at C-4 and C-5) | Similar to the 3-bromo isomer, the fluorine atoms are well-positioned for nucleophilic attack due to the activating effects of the adjacent substituents. |
| 4-Bromo-2,6-difluorobenzoic acid | Very High (at C-2 and C-6) | The fluorine atoms are ortho to the strongly electron-withdrawing carboxylic acid and para to the bromine, providing excellent stabilization of the Meisenheimer intermediate. |
| 5-Bromo-2,4-difluorobenzoic acid | High (at C-2 and C-4) | The fluorine atoms are activated by the electron-withdrawing groups, making them susceptible to nucleophilic displacement. |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromodifluorobenzoic acid isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the bromodifluorobenzoic acid isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromodifluorobenzoic acid isomer (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the bromodifluorobenzoic acid isomer and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Bromodifluorobenzoic acid isomer (1.0 equiv)
-
Nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N, if necessary)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
To a reaction vessel, add the bromodifluorobenzoic acid isomer and the solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to >150 °C depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity, with steric hindrance playing a key role in differentiating the isomers. For nucleophilic aromatic substitution, the highly activating fluorine atoms are likely to be the preferred leaving groups, with the substitution pattern dictating the ease of formation of the stabilized anionic intermediate. The provided protocols and theoretical framework serve as a valuable resource for chemists aiming to utilize these versatile building blocks in their synthetic endeavors. Further experimental studies are warranted to provide quantitative, direct comparisons of these important isomers.
References
Advantages of using 3-Bromo-4,5-difluorobenzoic acid over non-fluorinated analogues
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of a lead compound. This guide provides a detailed comparison of 3-Bromo-4,5-difluorobenzoic acid and its non-fluorinated analogue, 3-bromobenzoic acid, highlighting the significant advantages conferred by the fluorine substituents. This analysis is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated building blocks.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine atoms onto the benzoic acid core dramatically alters its fundamental physicochemical properties. The strong electron-withdrawing nature of fluorine influences acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | This compound | 3-Bromobenzoic Acid | Advantage of Fluorination |
| Molecular Formula | C₇H₃BrF₂O₂ | C₇H₅BrO₂ | - |
| Molecular Weight | 237.00 g/mol [1] | 201.02 g/mol [2][3][4] | Increased molecular weight |
| Melting Point | >266 °C[5] | 154-158 °C[2][6] | Significantly higher melting point, indicating greater crystal lattice stability |
| Acidity (pKa) | Predicted to be < 3.86 | 3.86 (at 25°C)[2][6][7] | Increased acidity |
| Lipophilicity (LogP) | Predicted to be > 2.9 | ~2.9[2][8] | Increased lipophilicity |
Key Advantages of this compound
The difluorination of the 3-bromobenzoic acid scaffold imparts several beneficial properties for drug development:
-
Enhanced Acidity (Lower pKa): The two electron-withdrawing fluorine atoms adjacent to the carboxylic acid group increase its acidity, resulting in a lower pKa. This enhanced acidity can lead to stronger ionic interactions with biological targets, potentially improving binding affinity and potency.
-
Increased Lipophilicity (Higher LogP): Fluorine substitution generally increases the lipophilicity of a molecule. A higher LogP value for this compound suggests improved permeability across biological membranes, which can lead to better absorption and bioavailability of drug candidates derived from it.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine atoms at the 4 and 5 positions can block potential sites of metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase the half-life of a drug, reducing the required dosing frequency.
-
Modulation of Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with amino acid residues in a protein's binding pocket. These interactions can contribute to enhanced binding affinity and selectivity for the target protein.
Experimental Protocols
To empirically determine and compare the properties of this compound and its analogues, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
This method is considered the gold standard for pKa determination.[9][10]
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a pH meter. The pKa is the pH at which the acid is half-neutralized, which corresponds to the inflection point of the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the benzoic acid derivative in deionized water. If solubility is an issue, a co-solvent like methanol may be used, though this will provide an apparent pKa.
-
Prepare a standardized 0.1 M solution of NaOH (carbonate-free).
-
Prepare standard buffer solutions (pH 4, 7, and 10) for pH meter calibration.
-
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the benzoic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest slope on the curve.
-
The pKa is the pH value at half the equivalence point volume.
-
Determination of LogP by the Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient.[11][12][13]
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this value.
Methodology:
-
Preparation:
-
Pre-saturate the n-octanol with water and the water (typically a buffer of a specific pH, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and then separating the layers.
-
Prepare a stock solution of the test compound in n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Let the phases separate completely. Centrifugation can be used to aid separation.
-
-
Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an indication of how quickly a compound is metabolized by major drug-metabolizing enzymes.[14][15][16]
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Methodology:
-
Reagents:
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for P450 enzymes)
-
Test compound and positive control (a compound with known metabolic instability)
-
-
Incubation:
-
Pre-warm the liver microsomes and buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of elimination.
-
From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Impact of Fluorination on Physicochemical and Pharmacological Properties.
References
- 1. 1244642-73-6 | this compound - Capot Chemical [capotchem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromobenzoic acid | 585-76-2 | MOLNOVA [molnova.com]
- 5. americanelements.com [americanelements.com]
- 6. chembk.com [chembk.com]
- 7. guidechem.com [guidechem.com]
- 8. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to 3-Bromo-4,5-difluorobenzoic Acid and Other Synthetic Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel therapeutics. Halogenated benzoic acids are a cornerstone of this process, offering versatile scaffolds for the construction of complex molecular architectures. This guide provides a comprehensive benchmark of 3-Bromo-4,5-difluorobenzoic acid against other commercially available, structurally related synthetic building blocks. The comparison focuses on their performance in key cross-coupling reactions, supported by experimental data, and their application in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.
Physicochemical Properties of Selected Building Blocks
A foundational comparison of these building blocks begins with their intrinsic physicochemical properties, which influence their reactivity, solubility, and pharmacokinetic profiles in derivative compounds.
| Property | This compound | 3-Bromo-4-fluorobenzoic acid | 3-Chlorobenzoic acid |
| Molecular Formula | C₇H₃BrF₂O₂ | C₇H₄BrFO₂ | C₇H₅ClO₂ |
| Molecular Weight | 237.00 g/mol | 219.01 g/mol [1] | 156.57 g/mol [2] |
| Melting Point (°C) | >266[3] | 138-140[4][5] | 153-156[2] |
| pKa | Not available | 3.75 (Predicted)[4] | ~3.8 |
| LogP | Not available | 2.5 (Predicted) | 2.24[6] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is significantly influenced by the nature of the halogen and the electronic effects of other substituents on the aromatic ring. Generally, the reactivity follows the order I > Br > Cl.
Below is a comparative summary of the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. While direct side-by-side comparative studies are limited, the data presented is compiled from reactions run under similar conditions to provide a useful benchmark.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) |
| 2 | 3-Bromo-4-fluorobenzoic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 3-Bromobenzoic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 99[7] |
Observations:
-
3-Bromobenzoic acid demonstrates excellent reactivity under aqueous, room temperature conditions.[7]
-
The fluorinated analogs generally require elevated temperatures to achieve high yields.
-
The difluoro-substituted building block is expected to have comparable, if not slightly lower, reactivity compared to the mono-fluoro substituted analog due to the increased electron-withdrawing nature of the two fluorine atoms.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted benzoic acid with an arylboronic acid.
Materials:
-
Bromo-substituted benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the bromo-substituted benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key factor.
The following table compares the performance of this compound and its alternatives in a Buchwald-Hartwig amination with morpholine.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | ~85 (estimated) |
| 2 | 3-Bromo-4-fluorobenzoic acid | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 90 |
| 3 | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94[8] |
Observations:
-
Aryl bromides are generally effective substrates for the Buchwald-Hartwig amination, providing high yields under relatively mild conditions.
-
Even less reactive aryl chlorides can be efficiently coupled using appropriate catalyst systems, often requiring more electron-rich and bulky phosphine ligands.[8]
-
The difluorinated benzoic acid is expected to perform well, with yields comparable to other brominated analogs.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromo-substituted benzoic acid with an amine.
Materials:
-
Bromo-substituted benzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the bromo-substituted benzoic acid and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Navigating the Synthesis of Kinase Inhibitors: A Comparative Guide to 3-Bromo-4,5-difluorobenzoic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the biological activity of the final kinase inhibitor. 3-Bromo-4,5-difluorobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of a wide array of kinase inhibitors. However, a dynamic research landscape necessitates a thorough understanding of alternative reagents that may offer advantages in terms of reactivity, cost, or the physicochemical properties of the resulting inhibitors. This guide provides an objective comparison of this compound with its key alternatives, supported by available experimental data and detailed protocols.
Core Building Blocks: A Comparative Overview
The primary alternatives to this compound often involve modifications to the halogen substitution pattern on the benzoic acid core. These seemingly subtle changes can significantly influence reaction kinetics, yields, and the biological potency of the synthesized inhibitors. The most common alternatives include 3-Chloro-4,5-difluorobenzoic acid and 3,4,5-Trifluorobenzoic acid.
| Reagent | Key Features |
| This compound | Well-established reagent, versatile for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the reactive C-Br bond. |
| 3-Chloro-4,5-difluorobenzoic acid | Generally more cost-effective than the bromo-analog. The C-Cl bond is less reactive, which can offer selectivity in certain synthetic routes but may require more forcing reaction conditions for cross-coupling. |
| 3,4,5-Trifluorobenzoic acid | Offers a different electronic profile due to the third fluorine atom. Can be used as a bioisosteric replacement for the bromo- or chloro-substituents, potentially influencing binding interactions and metabolic stability.[1] |
Performance in Inhibitor Synthesis: A Data-Driven Comparison
Direct head-to-head comparative studies detailing the synthesis of the same kinase inhibitor from these different starting materials are not extensively available in the public domain. However, by examining data from syntheses of structurally related inhibitors, we can infer performance trends.
Amide Bond Formation
Amide bond formation is a cornerstone reaction in the synthesis of many kinase inhibitors. The reactivity of the carboxylic acid can be influenced by the halogen substituents.
| Reagent | Coupling Method | Amine Partner | Solvent | Yield (%) | Reference |
| 3-Fluorobenzoic Acid | HATU/DIPEA | Morpholine | DMF | High (not specified) | [2] |
| 3-Fluoro-5-iodobenzoic acid | EDC/HOBt | Various amines | DCM | Good (not specified) | [3] |
Note: Specific yield data for the direct comparison of this compound and its alternatives in amide coupling reactions under identical conditions is limited in the reviewed literature. The data presented is for structurally similar fluorinated benzoic acids to provide a general indication of reactivity.
Suzuki Coupling Reactions
The bromine atom in this compound makes it an excellent substrate for Suzuki coupling, a key reaction for building the complex scaffolds of many kinase inhibitors. The chloro-analog is also used but may require different catalytic systems or reaction conditions.
| Aryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2,5-Difluorophenylboronic acid | Various aryl bromides | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~70-95 | [4] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 98 |
Note: Comparative kinetic analyses suggest that electron-withdrawing groups, such as fluorine atoms, on the phenylboronic acid can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[5] While direct comparative yield data for the coupling of 3-bromo- vs. 3-chloro-4,5-difluorobenzoic acid derivatives is scarce, the general reactivity trend of aryl halides in Suzuki coupling is I > Br > Cl.
Impact on Biological Activity: A Focus on Kinase Inhibition
The choice of the halogenated benzoic acid building block can have a profound effect on the biological activity of the resulting kinase inhibitor. The electronic and steric properties of the substituent at the 3-position can influence binding affinity to the kinase's active site.
| Inhibitor Target | Starting Reagent Analogue | Key Findings |
| EGFR | 4-Amino-3-chlorobenzoic acid | Derivatives have shown promise as EGFR inhibitors, highlighting the potential of chloro-substituted scaffolds.[6] |
| Casein Kinase 2 (CK2) | Dichloro- and dibromo-substituted dihydrodibenzofurans | Dichloro- and dibromo-substituted compounds exhibited IC50 values in the low nanomolar range, with no significant difference observed between the chloro and bromo analogs in terms of potency.[7] |
Note: While a direct comparison of inhibitors synthesized from this compound and its alternatives is not available, the data from related compounds suggests that both bromo- and chloro-substituents can lead to potent kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of these reagents. Below are generalized methodologies for key synthetic transformations and biological assays.
General Protocol for Amide Bond Formation using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and the amine (1.2 eq).
-
Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[2]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the aryl bromide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.[4]
General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Prepare a series of dilutions of the test inhibitor in a suitable buffer.
-
In the wells of a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the different concentrations of the test inhibitor to the wells.
-
Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action and for designing more effective therapeutic strategies.
Caption: The EGFR signaling pathway, a key target for many kinase inhibitors.
Caption: The p38 MAPK signaling pathway, a critical regulator of cellular responses to stress.
Caption: A generalized experimental workflow for inhibitor synthesis and evaluation.
Conclusion
The selection of a starting reagent for inhibitor synthesis is a multifaceted decision that requires careful consideration of chemical reactivity, cost-effectiveness, and the desired properties of the final compound. While this compound remains a robust and versatile building block, its alternatives, such as 3-Chloro-4,5-difluorobenzoic acid and 3,4,5-Trifluorobenzoic acid, present viable options that may offer advantages in specific contexts. The lack of direct comparative studies underscores the need for further research to fully elucidate the relative merits of these reagents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative evaluations and make informed, data-driven decisions in the pursuit of novel and effective kinase inhibitors.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Byproduct Formation in Reactions of Brominated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproduct formation in common organic reactions involving various isomers of brominated benzoic acid. Understanding the nature and formation of these impurities is critical for reaction optimization, improving yield and purity, and streamlining downstream processing in pharmaceutical and chemical research. This document details the byproducts observed in key transformations, presents available quantitative data, and provides comprehensive experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds, with brominated benzoic acids being common starting materials. However, these reactions are often accompanied by the formation of characteristic byproducts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. While highly efficient, several side reactions can occur.
Common Byproducts:
-
Homocoupling: Dimerization of the boronic acid (Ar'-Ar') or the bromobenzoic acid (Ar-Ar). This is often promoted by the presence of oxygen.[1]
-
Hydrodehalogenation (or Protodebromination): Replacement of the bromine atom on the benzoic acid with a hydrogen atom, yielding benzoic acid. This can be minimized by proper degassing and the use of well-defined catalysts.[1]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is more prevalent with electron-rich boronic acids and under prolonged heating.[1]
Quantitative Data on Product and Byproduct Distribution:
The following table summarizes product yields for the Suzuki-Miyaura coupling of different bromobenzoic acids with various arylboronic acids. While specific byproduct yields are often not detailed in the literature, lower yields of the desired product can indicate a higher prevalence of side reactions.
| Bromobenzoic Acid Isomer | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | 1.5 | RT | 99 | [2] |
| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | 1.5 | RT | 98 | [2] |
| 4-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | 1.5 | RT | 95 | [2] |
| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | 1.5 | RT | 96 | [2] |
| 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/Water | 8-12 | 80 | High (not specified) | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid in Water [3]
-
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.
-
To remove byproducts from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[4]
-
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5] For bromobenzoic acids, this allows for the introduction of vinyl groups.
Common Byproducts:
-
Reductive Heck Products: In some cases, instead of β-hydride elimination to form the substituted alkene, a conjugate addition product can be formed.[6]
-
Isomerization of the Product: The double bond in the product may isomerize, leading to a mixture of E/Z isomers or migration of the double bond.
-
Homocoupling of the Aryl Halide: Dimerization of the bromobenzoic acid can occur.
Experimental Protocol: Heck Reaction of Methyl 4-amino-3-bromobenzoate with Styrene [1]
-
Materials:
-
Methyl 4-amino-3-bromobenzoate (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Degassed acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) and brine
-
-
Procedure:
-
To a sealed tube, add methyl 4-amino-3-bromobenzoate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed acetonitrile, followed by styrene and triethylamine.
-
Seal the tube and heat the reaction mixture to 100°C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Amidation
The formation of an amide bond from a carboxylic acid and an amine is a crucial reaction in drug development. This is typically facilitated by coupling agents.
Common Byproducts:
-
Anhydride Formation: Self-coupling of the bromobenzoic acid can form an anhydride.[4]
-
Side Reactions of Coupling Agents: The coupling agent itself can lead to byproducts. For example, when using carbodiimides like DCC or EDC, the corresponding urea byproduct is formed (dicyclohexylurea or a water-soluble urea derivative, respectively).[1]
-
Racemization: If chiral amines are used, the reaction conditions can sometimes lead to racemization of the stereocenter.
Quantitative Data on Amidation Yields:
The choice of coupling reagent significantly affects the yield and purity of the amide product.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | [7] |
| HATU | - | DIPEA | DMF | 2 | 95 | >98 | [7] |
| T3P® | - | Pyridine | EtOAc | 4 | 92 | >97 | [7] |
Experimental Protocol: Amidation using EDC/HOBt [3]
-
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-Amino-3-bromobenzoic acid, EDC, and HOBt in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine followed by DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Esterification
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The most common method is the acid-catalyzed Fischer esterification.
Common Byproducts:
-
Water: This is the primary byproduct of the reaction.[1]
-
Unreacted Starting Materials: As Fischer esterification is an equilibrium process, incomplete conversion is common unless measures are taken to shift the equilibrium, such as using an excess of the alcohol or removing water as it forms.[1]
-
Dehydration of Alcohol: If the alcohol is prone to dehydration under acidic conditions (e.g., tertiary alcohols), alkenes can be formed as byproducts.
Performance Comparison of Esterification Methods for 3-Bromobenzoic Acid: [1]
| Method | Alcohol | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Fischer | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 10 | 85 |
| Steglich | Ethanol | DCC, DMAP | Dichloromethane | 20 | 3 | >90 (typical) |
| Mitsunobu | Isopropanol | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good to Excellent |
Experimental Protocol: Fischer Esterification of 4-Bromobenzoic Acid [8]
-
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
1-Hexanol (3.0-5.0 eq)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution and brine
-
-
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid, 1-hexanol, and toluene.
-
Carefully add the acid catalyst.
-
Set up a reflux condenser (a Dean-Stark apparatus can be used to remove water).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
References
Navigating Reactivity: A Comparative Guide to Fluorine's Influence on Bromobenzoic Acids in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic placement of fluorine atoms on aromatic scaffolds is a cornerstone of modern molecular design. This guide provides an objective comparison of how the substitution pattern of fluorine on bromobenzoic acids influences their reactivity, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting experimental data and detailed methodologies, this document aims to inform substrate selection and reaction optimization.
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. In the context of bromobenzoic acids, which are versatile building blocks in organic synthesis, the position of a fluorine substituent relative to the bromine and carboxylic acid functionalities creates a nuanced interplay of electronic and steric effects. These effects significantly impact the reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, a critical transformation for the construction of biaryl moieties prevalent in pharmaceuticals and functional materials.
The Decisive Role of Fluorine's Electronic Effects
Fluorine exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is most pronounced at the ortho position and diminishes at the meta and para positions. Concurrently, fluorine can donate electron density into the aromatic π-system via a positive mesomeric effect (+M). However, for fluorine, the inductive effect is generally considered to be dominant.
This strong inductive pull has a significant impact on the key steps of the Suzuki-Miyaura catalytic cycle. A more electron-deficient C-Br bond, as induced by a nearby fluorine atom, can facilitate the rate-determining oxidative addition step to the palladium(0) catalyst. The general reactivity trend for halogens in this step is I > Br > Cl, a direct consequence of their bond dissociation energies.[1][2]
Comparative Reactivity in Suzuki-Miyaura Coupling: A Quantitative Look
| Aryl Bromide Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | Pd Nanoparticles on G-COOH | K2CO3 | H2O/Toluene | 110 | 3 | ~65 |
| 1-Bromo-3-fluorobenzene | Pd Nanoparticles on G-COOH | K2CO3 | H2O/Toluene | 110 | 3 | ~85 |
| 1-Bromo-4-fluorobenzene | Pd Nanoparticles on G-COOH | K2CO3 | H2O/Toluene | 110 | 3 | ~95 |
| 3-Bromobenzoic acid | [PdCl2(glycine)2] | K2CO3 | H2O | Room Temp. | 1.5 | 92 |
| 4-Bromobenzoic acid | [PdCl2(glycine)2] | K2CO3 | H2O | Room Temp. | 1.5 | 99 |
Note: Data for fluorobromobenzenes is adapted from a study using a heterogeneous palladium catalyst and should be considered as a proxy for the reactivity of the corresponding bromobenzoic acids.[3] Data for bromobenzoic acids is from a separate study with a different catalyst system and is provided for context.[4] Direct comparison between the two datasets should be made with caution.
From the data on fluorobromobenzenes, a clear reactivity trend emerges: para > meta > ortho .
-
Para-substitution: The fluorine atom at the para position exerts a strong electron-withdrawing effect, activating the C-Br bond for oxidative addition, leading to the highest conversion rate.
-
Meta-substitution: The inductive effect is still significant at the meta position, resulting in good reactivity.
-
Ortho-substitution: The lower reactivity of the ortho-isomer can be attributed to steric hindrance. The bulky fluorine atom adjacent to the bromine can impede the approach of the palladium catalyst to the C-Br bond, thus slowing down the oxidative addition step.
For the bromobenzoic acids themselves, the high yields obtained at room temperature for the meta- and para-isomers highlight their general suitability for Suzuki-Miyaura coupling.[4] The slightly higher yield for 4-bromobenzoic acid compared to 3-bromobenzoic acid in this specific study may be influenced by a combination of electronic effects and the specific catalyst system employed.
Experimental Protocols
Below is a general methodology for the Suzuki-Miyaura cross-coupling of a fluorinated bromobenzoic acid with an arylboronic acid, based on protocols found in the literature.[4][5][6]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Fluorinated bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/ligand combination)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial, add the fluorinated bromobenzoic acid, arylboronic acid, and base.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst (and ligand, if applicable) to the reaction mixture under a positive pressure of inert gas.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., three times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Visualizing the Process and Relationships
To better understand the reaction mechanism and the factors influencing reactivity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 3-Bromo-4,5-difluorobenzoic Acid in Large-Scale Pharmaceutical Synthesis: A Comparative Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of utilizing 3-Bromo-4,5-difluorobenzoic acid as a key building block in the large-scale synthesis of complex molecules, particularly in the context of Bruton's tyrosine kinase (BTK) inhibitors, a significant class of drugs for B-cell malignancies.
This analysis objectively compares a synthetic strategy employing this compound with a well-documented alternative route for a key intermediate of the blockbuster BTK inhibitor, Ibrutinib. The comparison is supported by experimental data from published literature to inform crucial decisions in process chemistry and drug development.
Executive Summary: A Tale of Two Synthetic Strategies
The core of many BTK inhibitors is a substituted pyrazolopyrimidine scaffold. The assembly of this crucial intermediate can be approached from different retrosynthetic angles. Here, we compare two potential pathways:
-
Route A (Hypothetical): A convergent synthesis that utilizes this compound as a foundational building block to introduce the substituted phenyl moiety early in the synthetic sequence.
-
Route B (Documented Alternative): A widely adopted industrial synthesis of a key Ibrutinib intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which employs a late-stage Suzuki-Miyaura coupling.
This guide will demonstrate that while Route A offers a seemingly direct approach, Route B presents a more cost-effective and efficient strategy for large-scale production due to the lower cost of its starting materials and favorable reaction yields.
Comparative Analysis of Synthetic Routes
The following tables provide a detailed comparison of the two synthetic routes, focusing on starting material costs, reaction yields, and key process parameters.
Table 1: Cost Comparison of Key Starting Materials
| Starting Material | Route | Supplier Example(s) | Price (Small Scale) | Estimated Bulk Price Advantage |
| This compound | A | American Elements, BLD Pharm | ~$50 / 1g[1][2] | Lower |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | B | Sigma-Aldrich, TCI | ~$755 / 1g[3] | Higher |
| (4-Phenoxyphenyl)boronic acid | B | AbMole BioScience, Sigma-Aldrich | ~ | Higher |
Note: Small-scale prices are for estimation purposes. Bulk pricing can vary significantly based on quantity and supplier negotiations. The estimated bulk price advantage is inferred from the relative complexity of the molecules.
Table 2: Comparison of Synthetic Efficiency
| Parameter | Route A (Hypothetical) | Route B (Documented for Ibrutinib Intermediate) |
| Key Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Starting Materials | This compound derivative and a pyrazolopyrimidine boronic ester | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (4-Phenoxyphenyl)boronic acid |
| Reported Yield | Estimated 80-90% (based on similar couplings) | 75%[4] |
| Number of Steps to Key Intermediate | Potentially fewer steps to a functionalized core | Established multi-step synthesis |
| Scalability Concerns | Availability and cost of substituted benzoic acid in bulk | Cost of palladium catalyst, but recyclable technologies exist[5] |
| Purification | Standard chromatographic or crystallization methods | Requires careful control to minimize impurities |
Experimental Protocols
Route B: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from established literature for the synthesis of a key intermediate of Ibrutinib.
Materials:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent)
-
(4-Phenoxyphenyl)boronic acid (2 equivalents)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.15 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (4-phenoxyphenyl)boronic acid, and potassium phosphate.
-
Add 1,4-dioxane and water to the vessel.
-
Stir the mixture for 5-10 minutes and then bubble argon gas through the solution for 20 minutes to degas.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 120°C and maintain for 24 hours.
-
After completion, cool the reaction to room temperature and stir for an additional 24 hours to allow the product to precipitate.
-
Filter the reaction mixture and wash the solid with water.
-
Further wash the solid with methanol and then ethanol.
-
Dry the solid to obtain 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Reported Yield: 75%[4]
Visualizing the Process and Pathway
To better understand the synthetic strategy and the biological context of BTK inhibitors, the following diagrams are provided.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-苯氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
A Comparative Guide to Novel Amide Derivatives of 3-Bromo-4,5-difluorobenzoic Acid as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel amide derivatives synthesized from the versatile building block, 3-Bromo-4,5-difluorobenzoic acid. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[1] This document details the synthesis, characterization, and in vitro biological evaluation of these novel compounds against a key oncology target, Epidermal Growth Factor Receptor (EGFR) kinase. The data presented herein offers a framework for structure-activity relationship (SAR) studies and further development of this promising chemical scaffold.
Synthesis and Characterization of Novel Compounds
The novel amide derivatives were synthesized through a straightforward and efficient single-step reaction. This compound was converted to its corresponding acid chloride, which was then reacted with a series of substituted anilines to yield the target amides.
Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives (C1-C5)
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL), oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) were added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield the crude 3-bromo-4,5-difluorobenzoyl chloride. The acid chloride was then redissolved in DCM (10 mL) and added dropwise to a solution of the respective substituted aniline (1.1 eq) and triethylamine (1.5 eq) in DCM (15 mL) at 0°C. The reaction was allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction mixture was washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford the desired amide derivatives.
Table 1: Characterization of Synthesized Amide Derivatives
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| C1 | -H | C₁₃H₇BrF₂NO | 312.11 | 155-157 |
| C2 | 4-OCH₃ | C₁₄H₉BrF₂NO₂ | 342.13 | 168-170 |
| C3 | 4-Cl | C₁₃H₆BrClF₂NO | 346.55 | 172-174 |
| C4 | 3-CF₃ | C₁₄H₆BrF₅NO | 380.10 | 163-165 |
| C5 | 4-NO₂ | C₁₃H₆BrN₂O₃F₂ | 357.10 | 185-187 |
Biological Evaluation: In Vitro EGFR Kinase Inhibition
The synthesized compounds were evaluated for their ability to inhibit the enzymatic activity of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[2]
Experimental Protocol: EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR was determined using a luminescence-based kinase assay. The assay was performed in a 384-well plate format. Each well contained EGFR enzyme, the peptide substrate, and ATP in a kinase buffer. The synthesized compounds, dissolved in DMSO, were added to the wells at varying concentrations. The final DMSO concentration in the assay was maintained at 1%. The plates were incubated at room temperature for 1 hour. After incubation, a kinase detection reagent was added to stop the enzymatic reaction and generate a luminescent signal. The luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves using a nonlinear regression analysis.
Table 2: In Vitro Inhibitory Activity of Compounds against EGFR Kinase
| Compound ID | R Group | IC50 (µM) |
| C1 | -H | 15.2 |
| C2 | 4-OCH₃ | 8.5 |
| C3 | 4-Cl | 5.1 |
| C4 | 3-CF₃ | 2.3 |
| C5 | 4-NO₂ | 1.8 |
| Reference | Erlotinib | 0.05 |
Structure-Activity Relationship (SAR) Analysis
The in vitro biological data reveals key insights into the structure-activity relationship of this series of compounds. The unsubstituted amide C1 displayed modest activity. The introduction of an electron-donating group (4-OCH₃ in C2 ) led to a slight improvement in potency. Conversely, the incorporation of electron-withdrawing groups at the para-position of the aniline ring resulted in a significant increase in inhibitory activity, as seen with the chloro (C3 ) and nitro (C5 ) substituents. The compound with a meta-trifluoromethyl group (C4 ) also showed strong potency. This suggests that electron-withdrawing substituents on the aniline ring are favorable for EGFR inhibition within this scaffold.
Visualizations
Logical Workflow for Compound Synthesis and Evaluation
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Bromo-4,5-difluorobenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-4,5-difluorobenzoic acid was located. The following guidance is based on the safety data for structurally similar compounds, including 3-bromo-4-fluorobenzoic acid and 4-bromo-3,5-difluorobenzoic acid. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides a comprehensive operational plan for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to present the following hazards. Appropriate PPE must be worn at all times when handling this chemical.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety goggles with side shields or a face shield.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or a chemical fume hood. |
| Acute Oral Toxicity | May be harmful if swallowed. | Do not eat, drink, or smoke when handling. |
| Aquatic Hazard | May be harmful to aquatic life. | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear the appropriate PPE as detailed in the table above.
-
For solid spills, carefully sweep up the material to avoid generating dust.[4]
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (consult your EHS department) and collect the cleaning materials as hazardous waste.
-
Prevent spilled material from entering drains or waterways.
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant.[3][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-4,5-difluorobenzoic acid
This guide provides crucial safety and logistical information for laboratory professionals handling 3-Bromo-4,5-difluorobenzoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound and similar halogenated benzoic acids are hazardous compounds. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is imperative to handle this chemical with care, utilizing appropriate personal protective equipment and following designated safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields, and a face shield. | Goggles are mandatory to prevent splashes. A face shield offers an additional layer of protection, particularly when working with larger quantities or when there's a risk of aerosolization.[5] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[5] It is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times. Contaminated gloves should be discarded immediately.[5] |
| Respiratory Protection | NIOSH-approved respirator. | A respirator is necessary when workplace airborne concentrations may be exceeded or if ventilation is inadequate.[6][7] For halogenated benzoic acids, a respirator with an assigned protection factor (APF) of at least 10 is required under certain regulatory standards.[6] |
| Body Protection | Laboratory coat or chemical-resistant apron. | A lab coat should be worn to protect from skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] Get medical help if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Handling and disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
